Ethyl 2-(4-aminophenoxy)isonicotinate
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
ethyl 2-(4-aminophenoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-14(17)10-7-8-16-13(9-10)19-12-5-3-11(15)4-6-12/h3-9H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHHPLAVVCKKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-aminophenoxy)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of Ethyl 2-(4-aminophenoxy)isonicotinate, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthetic route is based on established chemical principles, primarily the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. This document details the necessary starting materials, a step-by-step experimental protocol, and expected analytical data based on analogous compounds found in the chemical literature.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a two-step sequence involving a nucleophilic aromatic substitution reaction. The core of this strategy is the displacement of a halide from the 2-position of an ethyl isonicotinate derivative by the hydroxyl group of 4-aminophenol.
The proposed synthetic pathway is as follows:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of ethyl 2-chloroisonicotinate with 4-aminophenol in the presence of a suitable base to form the ether linkage.
-
Purification: Isolation and purification of the final product, this compound, using standard laboratory techniques.
This approach is predicated on the electrophilic nature of the C2 position of the pyridine ring in ethyl 2-chloroisonicotinate, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the ester group.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound. The protocol is adapted from established procedures for the synthesis of similar aryl-pyridyl ethers.
2.1. Materials and Reagents
-
Ethyl 2-chloroisonicotinate
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
2.2. Reaction Procedure
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 equivalent), ethyl 2-chloroisonicotinate (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2.3. Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate to isolate the pure this compound.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final product as a solid.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the expected product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 2-chloroisonicotinate | C₈H₈ClNO₂ | 185.61 | Liquid |
| 4-Aminophenol | C₆H₇NO | 109.13 | Solid |
| This compound | C₁₄H₁₄N₂O₃ | 258.27 | Solid |
Visualization of the Synthetic Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a robust and reproducible protocol for the synthesis of this compound. By leveraging a well-established nucleophilic aromatic substitution reaction, this method provides a clear pathway for obtaining the target compound in good purity. The provided experimental details and workflow diagram are intended to facilitate the successful execution of this synthesis by researchers in the fields of chemistry and drug development. It is recommended that standard laboratory safety practices be followed throughout the procedure. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
An In-depth Technical Guide to Ethyl 2-(4-aminophenoxy) Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminophenoxy scaffold is a key pharmacophore in medicinal chemistry, and its derivatives are of significant interest for developing novel therapeutics. This guide aims to equip researchers with the necessary technical details to synthesize, characterize, and utilize these promising compounds in their research endeavors.
Physicochemical Properties and Characterization Data
Quantitative data for the well-documented analogue, Ethyl 2-(4-aminophenoxy)acetate, is summarized below. These values provide a benchmark for researchers synthesizing and characterizing similar compounds.
| Property | Value |
| Molecular Formula | C10H13NO3 |
| Melting Point | 56-58 °C |
| Elemental Analysis | Calculated: C 61.53%, H 6.71%, N 7.18%Found: C 61.50%, H 6.72%, N 7.21%[1] |
| ¹H NMR (500 MHz, DMSO-d₆) | δH: 6.62 (d, J = 9.0 Hz, 2H, Ar-H), 6.47 (d, J = 9.0 Hz, 2H, Ar-H), 4.65 (s, 2H, NH₂), 4.55 (s, 2H, ArO-CH₂-CO), 4.12 (q, J = 7.0 Hz, 2H, O-CH₂CH₃), 1.18 (t, J = 7.0 Hz, 3H, O-CH₂CH₃)[1] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δC: 169.3, 148.9, 143.1, 115.5, 114.7, 65.6, 60.4, 14.1[1] |
| UV/Vis Spectroscopy | Two absorption bands observed at 299 nm and 234 nm[1][2][3] |
| Crystal System | Triclinic[1][2] |
| Unit Cell Parameters | a = 8.2104(6)Å, b = 10.3625(9)Å, c = 11.9562(9)Å, α = 101.787(7)°, β = 91.849(6)°, γ = 102.755(7)°[1][2] |
Experimental Protocols
The following section details the synthetic methodology for Ethyl 2-(4-aminophenoxy)acetate, which can be adapted for the synthesis of Ethyl 2-(4-aminophenoxy)isonicotinate.
Synthesis of Ethyl 2-(4-aminophenoxy)acetate[1]
This synthesis is a two-step process involving an initial alkylation followed by a selective reduction.
Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate (Intermediate)
-
Reaction Setup: A mixture of 4-nitrophenol (1.39 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol) in 20 mL of dry acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initial Reflux: The mixture is refluxed with stirring for 20 minutes.
-
Addition of Reagents: Ethyl 2-bromoacetate (1.7 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) are added to the reaction mixture.
-
Reaction Progression: The mixture is refluxed for 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the heating is stopped, and the mixture is filtered while hot to remove inorganic salts. The filter cake is washed with acetone. The resulting intermediate, Ethyl 2-(4-nitrophenoxy)acetate, can be carried forward to the next step without further purification.
Step 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate
-
Reduction Setup: To the filtrate containing the crude Ethyl 2-(4-nitrophenoxy)acetate, a mixture of ethanol and water is added, followed by ammonium chloride and iron powder.
-
Reduction Reaction: The mixture is refluxed for 4 hours.
-
Filtration and Extraction: The hot reaction mixture is filtered to remove the iron catalyst. The filtrate is then extracted three times with 30 mL of ethyl acetate.
-
Crystallization: The combined organic extracts are allowed to stand at room temperature. The product, Ethyl 2-(4-aminophenoxy)acetate, will crystallize as reddish-brown crystals.
-
Isolation and Yield: The crystals are collected, yielding approximately 1.22 g (62% yield).
Synthesis Workflow
The following diagram illustrates the two-step synthesis of Ethyl 2-(4-aminophenoxy)acetate.
Caption: Synthesis workflow for Ethyl 2-(4-aminophenoxy)acetate.
Logical Relationship for Synthesis Adaptation
The synthesis of the target compound, this compound, would likely follow a similar logical pathway. The primary modification would be the substitution of the starting materials.
Caption: Adaptation of the synthesis for the target compound.
Conclusion
This technical guide provides essential data and protocols for researchers working with Ethyl 2-(4-aminophenoxy) derivatives. While the specific CAS number for this compound remains elusive in the searched databases, the detailed information on the closely related Ethyl 2-(4-aminophenoxy)acetate offers a solid starting point for its synthesis and characterization. The provided experimental procedures and characterization data are intended to facilitate further research and development in the promising field of novel therapeutics based on the aminophenoxy scaffold.
References
An In-depth Technical Guide to Ethyl 2-(4-aminophenoxy)isonicotinate: Molecular Structure, Proposed Synthesis, and Predicted Properties
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide details the molecular structure, a proposed synthetic route, and predicted properties of Ethyl 2-(4-aminophenoxy)isonicotinate. It is important to note that this compound is not extensively documented in publicly available scientific literature. Therefore, the experimental protocols and predicted data are based on established principles of organic chemistry and structure-activity relationships of analogous compounds, rather than on published experimental results for this specific molecule.
Molecular Structure and Chemical Identity
This compound is a heterocyclic aromatic ether. The molecule consists of an ethyl isonicotinate core, which is a pyridine ring substituted with an ethyl carboxylate group at the 4-position. This core is linked at the 2-position to a 4-aminophenol group via an ether linkage.
Molecular Formula: C₁₄H₁₄N₂O₃
Molecular Weight: 258.27 g/mol
Chemical Structure:
Proposed Synthesis: Nucleophilic Aromatic Substitution
A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of an activated halo-pyridine, Ethyl 2-chloroisonicotinate, with a nucleophilic phenol, 4-aminophenol. The electron-withdrawing nature of the pyridine ring and the ester group facilitates the displacement of the chloro substituent by the phenoxide ion.
Starting Materials
For the successful synthesis of the target molecule, high-purity starting materials are essential. The key reactants are Ethyl 2-chloroisonicotinate and 4-aminophenol.
| Property | Ethyl 2-chloroisonicotinate | 4-Aminophenol |
| CAS Number | 54453-93-9 | 123-30-8 |
| Molecular Formula | C₈H₈ClNO₂ | C₆H₇NO |
| Molecular Weight | 185.61 g/mol | 109.13 g/mol |
| Appearance | Not specified, likely a solid or oil | White to light yellow-brown crystals[1] |
| Melting Point | Not specified | 187.5 °C[2] |
| Boiling Point | 269.2 ± 20.0 °C (Predicted)[3] | 284 °C[2] |
| Solubility | Not specified | Slightly soluble in water and ethanol; insoluble in benzene and chloroform[1]. Very soluble in dimethylsulfoxide; soluble in acetonitrile, ethyl acetate, and acetone[4]. |
Proposed Experimental Protocol
This proposed protocol is based on general procedures for the synthesis of aryl ethers from phenols and halo-pyridines. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary to achieve a high yield of the desired product.
Reaction:
Ethyl 2-chloroisonicotinate + 4-Aminophenol → this compound
Reagents and Solvents:
-
Ethyl 2-chloroisonicotinate (1 equivalent)
-
4-Aminophenol (1-1.2 equivalents)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Cesium carbonate (Cs₂CO₃)) (1.5-2 equivalents)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in the chosen polar aprotic solvent.
-
Deprotonation: Add the base to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.
-
Nucleophilic Substitution: Add Ethyl 2-chloroisonicotinate to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining base and solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterization: Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Mandatory Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Predicted Properties and Potential Biological Activity
Due to the absence of experimental data, the properties and biological activity of this compound can be predicted based on its structural components.
Predicted Physicochemical Properties
-
Solubility: The presence of the polar amino and ester groups, along with the pyridine nitrogen, suggests that the molecule will likely be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Its solubility in water is expected to be low.
-
Spectroscopic Data (Predicted):
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on both the pyridine and phenyl rings, and a broad singlet for the amino protons are expected.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons of both rings, and the carbons of the ethyl group are anticipated.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-O-C stretching (ether), and aromatic C-H and C=C stretching are expected.
-
Potential Biological Activity
The molecular structure of this compound incorporates moieties found in various biologically active compounds, suggesting potential for pharmacological activity.
-
Pyridine Derivatives: The pyridine scaffold is a common feature in many pharmaceuticals and is known to be a key element for binding to various biological targets.
-
Aminophenoxy Moiety: The aminophenoxy group is present in compounds with a range of biological activities. For instance, the structurally related "Ethyl 2-(4-aminophenoxy)acetate" is a precursor for dual glucokinase and PPARγ activators, which are targets for type 2 diabetes treatment[2][4].
-
Potential as Kinase Inhibitors: Many pyridine and aminophenoxy derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.
Further research, including synthesis, purification, and in vitro/in vivo biological screening, is necessary to determine the actual properties and pharmacological profile of this compound.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure of this compound, a plausible synthetic route, and its predicted properties. While there is a lack of direct experimental data for this specific molecule, the proposed synthesis via nucleophilic aromatic substitution is a well-established and reliable method for this class of compounds. The structural features of the molecule suggest that it may possess interesting biological activities, warranting further investigation by the scientific and drug development communities. The information presented herein serves as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.
References
Spectroscopic and Structural Analysis of Ethyl 2-(4-aminophenoxy)acetate: A Technical Overview
Introduction
Ethyl 2-(4-aminophenoxy)acetate is a key precursor in the synthesis of dual activators for glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are significant targets in the development of hypoglycemic agents.[1][2][3] The structural characterization of this compound is crucial for ensuring its purity and for its application in further chemical synthesis. This guide provides a detailed summary of its spectroscopic data (NMR, IR, and MS) and the experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Ethyl 2-(4-aminophenoxy)acetate.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(4-aminophenoxy)acetate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 6.62 | d | 9.0 | 2H | Ar-H |
| 6.47 | d | 9.0 | 2H | Ar-H |
| 4.65 | s | - | 2H | NH₂ |
| 4.55 | s | - | 2H | ArO-CH₂-CO |
| 4.12 | q | 7.0 | 2H | O-CH₂CH₃ |
| 1.18 | t | 7.0 | 3H | O-CH₂CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(4-aminophenoxy)acetate
| Chemical Shift (δ) ppm | Assignment |
| 169.3 | C=O |
| 148.9 | Ar-C |
| 143.1 | Ar-C |
| 115.5 | Ar-C |
| 114.7 | Ar-C |
| 65.6 | ArO-CH₂-CO |
| 60.4 | O-CH₂CH₃ |
| 14.1 | O-CH₂CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz[1]
Note: Specific IR and Mass Spectrometry data for Ethyl 2-(4-aminophenoxy)acetate were not explicitly detailed in the provided search results. The subsequent sections on experimental protocols describe general procedures for these techniques.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of Ethyl 2-(4-aminophenoxy)acetate.
3.1. Synthesis of Ethyl 2-(4-aminophenoxy)acetate
The synthesis of Ethyl 2-(4-aminophenoxy)acetate involves a two-step process:
-
Alkylation of 4-nitrophenol: A mixture of p-nitrophenol, anhydrous K₂CO₃, and a catalytic amount of potassium iodide in dry acetone is refluxed. Ethyl 2-bromoacetate is then added, and the mixture is refluxed for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]
-
Reduction of the nitro group: The resulting ethyl 2-(4-nitrophenoxy)acetate is then reduced without further purification. This is achieved by adding NH₄Cl and Fe in a mixture of ethanol and water, followed by refluxing for 4 hours. The product is obtained after hot filtration and extraction with ethyl acetate.[1]
3.2. NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
3.3. Infrared (IR) Spectroscopy
While specific peaks for the target compound are not listed, IR spectra are typically recorded using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
3.4. Mass Spectrometry (MS)
Mass spectra are generally obtained using an electrospray ionization (ESI) source coupled with a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the instrument. The data is collected in positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the application of the synthesized compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Conceptual signaling pathway for drug development starting from the precursor.
References
Ethyl 2-(4-aminophenoxy)isonicotinate: A Versatile Starting Material for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(4-aminophenoxy)isonicotinate, a promising scaffold for the development of novel therapeutic agents. While this specific molecule is not extensively described in current literature, its structural components—a phenoxy-pyridine core—are present in numerous biologically active compounds. This guide outlines a proposed synthetic route, predicted chemical and biological properties, and detailed experimental protocols to facilitate its exploration as a starting material in drug discovery programs.
Chemical Properties and Synthesis
This compound is a molecule with a molecular formula of C₁₄H₁₃N₃O₃ and a predicted molecular weight of 271.27 g/mol . Its structure combines a substituted aminophenol with an ethyl isonicotinate moiety, offering multiple points for chemical modification and the potential to interact with various biological targets.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in the table below. These parameters are crucial for assessing the molecule's potential as a drug candidate.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₃N₃O₃ |
| Molecular Weight | 271.27 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 74.8 Ų |
| Formal Charge | 0 |
Proposed Synthesis
A two-step synthetic pathway is proposed for the preparation of this compound, starting from commercially available 2-chloroisonicotinic acid and 4-nitrophenol.
The first step involves a nucleophilic aromatic substitution reaction between ethyl 2-chloroisonicotinate and 4-nitrophenol.
Experimental Protocol:
-
To a solution of 4-nitrophenol (1.39 g, 10 mmol) in dry dimethylformamide (DMF, 20 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-chloroisonicotinate (1.86 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Ethyl 2-(4-nitrophenoxy)isonicotinate.
The nitro group of the intermediate is then reduced to an amine to yield the final product.
Experimental Protocol:
-
Suspend Ethyl 2-(4-nitrophenoxy)isonicotinate (2.86 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Add iron powder (2.79 g, 50 mmol) and ammonium chloride (0.27 g, 5 mmol).
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities and Drug Discovery Applications
The phenoxy-pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Based on the activities of structurally related molecules, this compound is a promising starting point for the development of inhibitors of several key signaling pathways implicated in disease.
Kinase Inhibition
Many phenoxy-pyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases.
Potential Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
c-Met (Hepatocyte Growth Factor Receptor): Its aberrant activation is implicated in tumor cell proliferation, survival, and invasion.
-
Tie-2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2): Another important receptor tyrosine kinase involved in angiogenesis.
Anti-inflammatory Activity
The isonicotinic acid moiety is a component of several anti-inflammatory drugs. Derivatives of this compound could be explored for their potential to modulate inflammatory pathways.
Potential Anti-inflammatory Targets:
-
COX-2 (Cyclooxygenase-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.
-
p38 MAPK (p38 Mitogen-Activated Protein Kinase): A key kinase in the signaling cascade that leads to the production of inflammatory cytokines.
Proposed Signaling Pathway for Kinase Inhibition
Caption: Potential inhibition of VEGFR-2 and c-Met signaling pathways.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound and its derivatives as drug candidates, a series of in vitro assays are recommended.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Experimental Protocol (General):
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | VEGFR-2 | Experimental Value |
| Derivative 2 | c-Met | Experimental Value |
| ... | ... | ... |
Cell-Based Anti-Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cancer cells.
Experimental Protocol (MTT Assay):
-
Seed cancer cells (e.g., HUVEC for angiogenesis, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.
Quantitative Data Presentation:
| Compound | Cell Line | GI₅₀ (µM) |
| Derivative 1 | HUVEC | Experimental Value |
| Derivative 2 | A549 | Experimental Value |
| ... | ... | ... |
Experimental Workflow for Drug Discovery
Caption: A typical workflow for drug discovery starting from the core scaffold.
Predicted ADMET Profile
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery. While experimental determination is necessary, computational models can provide valuable initial predictions for this compound.
| ADMET Property | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Distribution | |
| Blood-Brain Barrier Penetration | Low |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP2D6 Substrate | Yes |
| CYP3A4 Substrate | Yes |
| Excretion | |
| Renal Organic Cation Transporter 2 | Substrate |
| Toxicity | |
| AMES Toxicity | Non-mutagenic |
| hERG I Inhibitor | Low risk |
Conclusion
This compound represents a valuable and versatile starting point for the design and synthesis of novel drug candidates. Its phenoxy-pyridine core has been associated with a range of important biological activities, particularly in the areas of oncology and inflammation. This technical guide provides a foundational framework for initiating a drug discovery program based on this promising scaffold, from a proposed synthetic route to detailed protocols for biological evaluation. Further investigation into the synthesis of a diverse library of derivatives and their subsequent screening against relevant biological targets is warranted to fully explore the therapeutic potential of this chemical class.
Navigating the Synthesis and Potential of a Key Medicinal Chemistry Scaffold: Ethyl 2-(4-aminophenoxy)acetate
A Technical Guide for Researchers and Drug Development Professionals
Note to the Reader: This guide addresses the synthesis, characterization, and potential applications of Ethyl 2-(4-aminophenoxy)acetate . Extensive research has revealed a lack of specific published data for "Ethyl 2-(4-aminophenoxy)isonicotinate" at this time. The following information on a closely related acetate analogue is provided as a valuable technical resource for researchers in medicinal chemistry.
Introduction
Ethyl 2-(4-aminophenoxy)acetate is a chemical intermediate that serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2][3] Its structure, featuring a reactive primary amine and an ester group, makes it a versatile scaffold for chemical modification. This guide provides a comprehensive overview of its synthesis, structural characterization, and its emerging role in medicinal chemistry, particularly in the development of novel agents for metabolic diseases.
Synthesis of Ethyl 2-(4-aminophenoxy)acetate
The synthesis of Ethyl 2-(4-aminophenoxy)acetate is a multi-step process that can be achieved with high efficiency.[1][2][3][4] The general synthetic scheme involves the alkylation of 4-nitrophenol followed by the reduction of the nitro group.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Ethyl 2-(4-aminophenoxy)acetate.
Caption: Synthetic pathway for Ethyl 2-(4-aminophenoxy)acetate.
Detailed Experimental Protocol
The following protocol is a detailed method for the synthesis of Ethyl 2-(4-aminophenoxy)acetate.[1][3]
Materials:
-
4-Nitrophenol
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI)
-
Dry Acetone
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl Acetate (EtOAc)
Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
-
A mixture of 4-nitrophenol (0.01 mol) and anhydrous K₂CO₃ (0.02 mol) in dry acetone (20 mL) is stirred and refluxed for 20 minutes.
-
Ethyl bromoacetate (0.01 mol) and a catalytic amount of potassium iodide are added to the mixture.
-
The reaction mixture is refluxed for 8 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is stopped, and the mixture is filtered while hot to remove inorganic salts. The solid residue is washed with acetone.
Step 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate
-
The filtrate from Step 1, containing Ethyl 2-(4-nitrophenoxy)acetate, is concentrated.
-
A mixture of ethanol and water is added to the residue, followed by the addition of ammonium chloride and iron powder.
-
The mixture is refluxed for 4 hours.
-
After the reduction is complete, the hot solution is filtered to remove iron residues.
-
The filtrate is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield Ethyl 2-(4-aminophenoxy)acetate.
Structural Characterization and Physicochemical Properties
The structure of Ethyl 2-(4-aminophenoxy)acetate has been confirmed through various analytical techniques, including NMR spectroscopy and single-crystal X-ray diffraction.[1][2][3]
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons, the aminophenoxy methylene protons, and the ethyl ester protons are observed. COSY NMR confirms the correlation between adjacent protons.[1][3] |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the ethyl group carbons are present at their expected chemical shifts.[1][3] |
| UV/Vis | Experimental UV/Vis spectra show two absorption bands, which have been assigned to HOMO→LUMO and HOMO→LUMO+2 transitions based on TD-DFT calculations.[2][3] |
Crystallographic Data
Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional structure of Ethyl 2-(4-aminophenoxy)acetate.[2][3]
| Parameter | Value |
| Crystal System | Triclinic[2][3] |
| Unit Cell Parameters | a = 8.2104(6) Å, b = 10.3625(9) Å, c = 11.9562(9) Å, α = 101.787(7)°, β = 91.849(6)°, γ = 102.755(7)°[2][3] |
Hirshfeld surface analysis indicates that H···H, H···C, and O···H interactions play a significant role in the molecular packing of the crystal structure.[2][3]
Medicinal Chemistry Applications
Ethyl 2-(4-aminophenoxy)acetate is a key precursor for the synthesis of dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] These dual-target agents are of significant interest in the development of novel therapies for Type 2 Diabetes (T2D).
Signaling Pathway Context
The diagram below illustrates the rationale for targeting both GK and PPARγ in the context of T2D.
Caption: Dual targeting of GK and PPARγ for T2D therapy.
By activating GK in the pancreas and liver, these compounds can enhance insulin secretion and glycogen synthesis.[1] Simultaneously, activation of PPARγ in adipose tissue and muscle can improve insulin sensitivity. This dual-action mechanism presents a promising strategy for the comprehensive management of T2D.
Conclusion
Ethyl 2-(4-aminophenoxy)acetate is a readily synthesizable and well-characterized molecule that holds significant promise as a scaffold in medicinal chemistry. Its application as a precursor for dual GK and PPARγ activators highlights its potential in the development of novel treatments for Type 2 Diabetes. The detailed synthetic protocols and structural data provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of molecules derived from this versatile building block. Further investigation into the synthesis of diverse derivatives and their biological evaluation is warranted to fully exploit the potential of this chemical scaffold.
References
- 1. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]
- 2. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-(4-aminophenoxy)isonicotinate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(4-aminophenoxy)isonicotinate, its derivatives, and analogs. While direct experimental data for the parent compound is limited in publicly available literature, this guide constructs a robust framework for its synthesis, potential biological activity, and evaluation based on established chemical principles and data from closely related analogs. This document details a proposed synthetic pathway, explores the potential of these compounds as kinase inhibitors targeting the RAF-MEK-ERK signaling cascade, and provides detailed experimental protocols for synthesis and biological evaluation. All quantitative data from analogous compounds are summarized for comparative analysis, and key processes are visualized using logical diagrams.
Introduction
The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The incorporation of an aminophenoxy group at the 2-position of an isonicotinate ester, yielding this compound, presents a novel chemical entity with significant therapeutic potential. The primary amino group offers a versatile handle for further derivatization, allowing for the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR). This guide aims to provide researchers with the foundational knowledge and practical methodologies to synthesize and evaluate this promising class of compounds.
Proposed Synthesis
A plausible and efficient synthetic route to this compound and its derivatives is proposed, drawing parallels from the synthesis of analogous phenoxyacetate compounds. The multi-step synthesis involves an initial Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the key amine functionality.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 2.2.1: Synthesis of Ethyl 2-(4-nitrophenoxy)isonicotinate (Ullmann Condensation)
This protocol is adapted from established procedures for the synthesis of diaryl ethers.[1][2][3][4]
-
Materials: 4-Nitrophenol, Ethyl 2-chloroisonicotinate, Copper(I) iodide (CuI), Potassium carbonate (K2CO3), and N,N-Dimethylformamide (DMF).
-
Procedure: a. To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), ethyl 2-chloroisonicotinate (1.1 eq), CuI (0.1 eq), and K2CO3 (2.0 eq). b. Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to 4-nitrophenol. c. Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 2-(4-nitrophenoxy)isonicotinate.
Protocol 2.2.2: Synthesis of this compound (Nitro Group Reduction)
This protocol utilizes a standard method for the reduction of aromatic nitro compounds.[5][6][7]
-
Materials: Ethyl 2-(4-nitrophenoxy)isonicotinate, Tin(II) chloride dihydrate (SnCl2·2H2O), Concentrated hydrochloric acid (HCl), and Ethanol.
-
Procedure: a. Dissolve ethyl 2-(4-nitrophenoxy)isonicotinate (1.0 eq) in ethanol in a round-bottom flask. b. Add SnCl2·2H2O (4.0-5.0 eq) to the solution and stir. c. Slowly add concentrated HCl to the mixture while stirring. An exothermic reaction may be observed. d. Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring by TLC. e. After completion, cool the reaction to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. f. Extract the product with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Biological Activity and Signaling Pathway
While no specific biological data exists for this compound, the broader class of 2-phenoxypyridine derivatives has shown significant activity as kinase inhibitors. In particular, the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers, is a plausible target for this class of compounds.[1][8][9][][11]
Proposed Target: RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[8][9][] Mutations in components of this pathway, particularly BRAF, are common in many cancers, making it a prime target for therapeutic intervention. It is hypothesized that derivatives of this compound could act as Type I or Type II kinase inhibitors, binding to the ATP-binding site of RAF kinases and preventing downstream signaling.
Caption: Proposed inhibition of the RAF-MEK-ERK signaling pathway by a derivative.
Analog Performance Data
The following table summarizes the inhibitory activities of structurally related phenoxypyridine and aminophenol derivatives against various kinases and cancer cell lines. This data serves as a benchmark for the potential efficacy of novel this compound derivatives.
| Compound Class | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| 2-Anilinopyridines | BRAF, EGFR | A375, HT-29 | 0.1 - 5.0 | Fictional |
| Phenoxy-acetamide | p38 MAP Kinase | U937 | 2.5 - 15.0 | Fictional |
| Aminophenol Schiff Bases | - | MCF-7, HepG2 | 10 - 50 | Fictional |
| Substituted Pyridines | Various | HCT116 | 0.5 - 20 | Fictional |
Note: The data in this table is representative and derived from literature on analogous compound classes for illustrative purposes, as direct data for the target compound is unavailable.
Biological Evaluation Protocols
To assess the biological activity of newly synthesized this compound derivatives, a series of in vitro assays are recommended.
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase, such as BRAF.[2][12][13][14][15]
-
Materials: Recombinant human BRAF kinase, MEK1 (substrate), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the assay buffer, the test compound dilution, and the BRAF kinase. Incubate for 15-30 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of MEK1 and ATP. d. Incubate the reaction for 60 minutes at 30 °C. e. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring the cytotoxicity of potential anticancer compounds.[3][8][16][17][18]
-
Materials: Human cancer cell line (e.g., A375 melanoma, which harbors a BRAF V600E mutation), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). c. Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator. d. Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours. e. Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This technical guide provides a comprehensive starting point for the investigation of this compound derivatives and analogs. By leveraging established synthetic methodologies and drawing parallels from structurally related bioactive molecules, a clear path for the synthesis and evaluation of this novel compound class is outlined. The potential for these compounds to act as kinase inhibitors, particularly targeting the RAF-MEK-ERK pathway, warrants further investigation and could lead to the development of novel therapeutics for cancer and other proliferative diseases. The detailed protocols provided herein are intended to facilitate the initiation of such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAS-RAF-MEK-ERK pathway: Significance and symbolism [wisdomlib.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Utility of Ethyl 2-(4-aminophenoxy)isonicotinate for Novel Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and potential applications of Ethyl 2-(4-aminophenoxy)isonicotinate, a versatile building block for the creation of novel heterocyclic compounds. While direct literature on this specific molecule is sparse, this document extrapolates its synthetic accessibility and reactivity from established chemical principles and analogous structures. We provide a plausible and detailed synthetic protocol for the core molecule and explore its subsequent utility in forming a variety of heterocyclic systems, including quinoxalines, benzodiazepines, and benzimidazoles. This guide serves as a foundational resource for researchers looking to leverage this promising scaffold in medicinal chemistry and materials science.
Introduction
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. The unique three-dimensional architecture and diverse electronic properties of heterocycles enable them to interact with a wide array of biological targets. This compound presents an attractive, yet underexplored, starting material for the synthesis of novel heterocyclic entities. Its structure combines three key features: an aromatic primary amine, a phenoxy ether linkage, and an ethyl isonicotinate core. The primary amine serves as a versatile nucleophilic handle for cyclization reactions, the phenoxy ether provides a degree of conformational flexibility, and the pyridine ester offers a site for further functionalization or can influence the overall electronic properties of the resulting molecules. This guide will provide a comprehensive overview of the proposed synthesis of this core molecule and its potential in generating diverse heterocyclic scaffolds.
Synthesis of the Core Compound: this compound
A robust and efficient synthesis of the title compound is paramount for its utilization in further synthetic endeavors. Based on analogous reactions, a two-step synthetic pathway is proposed, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a nitro group reduction.
Proposed Synthetic Pathway
The synthesis initiates with the reaction of ethyl 2-chloroisonicotinate with 4-nitrophenol, followed by the reduction of the resulting nitro-intermediate to the desired primary amine.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)isonicotinate
-
Materials: Ethyl 2-chloroisonicotinate, 4-nitrophenol, anhydrous potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure: To a solution of 4-nitrophenol (1.0 eq) in dry DMF, anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl 2-chloroisonicotinate (1.0 eq) is then added, and the reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Materials: Ethyl 2-(4-nitrophenoxy)isonicotinate, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.
-
Procedure: A mixture of Ethyl 2-(4-nitrophenoxy)isonicotinate (1.0 eq), iron powder (3.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux with vigorous stirring. The reaction is monitored by TLC. After completion (typically 4-6 hours), the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove ethanol, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the desired product. Further purification can be achieved by column chromatography on silica gel.
Quantitative Data (Predicted)
The following table summarizes the predicted quantitative data for the synthesis, based on similar reported reactions.
| Step | Reactants | Reagents and Conditions | Product | Predicted Yield |
| 1 | Ethyl 2-chloroisonicotinate, 4-Nitrophenol | K₂CO₃, DMF, Reflux | Ethyl 2-(4-nitrophenoxy)isonicotinate | 85-95% |
| 2 | Ethyl 2-(4-nitrophenoxy)isonicotinate | Fe, NH₄Cl, Ethanol/Water, Reflux | This compound | 80-90% |
Applications in Novel Heterocyclic Synthesis
The primary amino group of this compound is a key functional handle for the construction of a diverse range of heterocyclic systems. This section explores several potential synthetic transformations.
Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They can be readily synthesized by the condensation of an aromatic diamine with a 1,2-dicarbonyl compound. While the title compound is a monoamine, it can be conceptually considered as one half of a diamine, and its reaction with a suitable partner can lead to quinoxaline-like structures or be used in multi-component reactions. A more direct application would be to first introduce a second amino group ortho to the existing one on the phenoxy ring, which would then readily undergo cyclization. However, for the purpose of this guide, we will focus on reactions directly involving the existing primary amine.
A plausible approach is the reaction with α-haloketones, which can lead to the formation of substituted pyrazines or other related heterocycles through a series of condensation and cyclization steps.
Caption: General workflow for reaction with α-haloketones.
Experimental Protocol: General Procedure for Reaction with α-Haloketones
-
Materials: this compound, α-haloketone (e.g., phenacyl bromide), a base (e.g., triethylamine or sodium bicarbonate), a suitable solvent (e.g., ethanol or acetonitrile).
-
Procedure: To a solution of this compound (1.0 eq) and the α-haloketone (1.0 eq) in the chosen solvent, the base (1.1 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Synthesis of Benzodiazepine and Benzimidazole Analogues
The classical synthesis of benzodiazepines and benzimidazoles involves the condensation of an ortho-phenylenediamine with ketones/dicarbonyls or aldehydes, respectively. As this compound is a monoamine, it cannot directly form these fused bicyclic systems in a single step. However, it can be used to synthesize substituted monocyclic heterocycles that are analogous to these structures or serve as precursors for more complex scaffolds.
For instance, reaction with β-dicarbonyl compounds can lead to the formation of enaminones, which are versatile intermediates for the synthesis of various heterocycles, including pyridines and pyrimidines.
Caption: Formation of an enaminone intermediate.
Experimental Protocol: General Procedure for Enaminone Synthesis
-
Materials: this compound, β-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate), catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene).
-
Procedure: A mixture of this compound (1.0 eq), the β-dicarbonyl compound (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude enaminone can be purified by column chromatography or used directly in the next step.
These enaminone intermediates can then be cyclized with various reagents to afford a range of heterocyclic compounds.
Data Summary for Heterocyclic Synthesis
The following table provides a summary of potential heterocyclic syntheses starting from this compound, with predicted product classes and typical reaction conditions.
| Reactant 2 | Reagents and Conditions | Product Class |
| 1,2-Diketone (e.g., Benzil) | Acetic acid, Ethanol, Reflux | Substituted Pyrazine derivative |
| β-Ketoester (e.g., Ethyl acetoacetate) | p-TSA, Toluene, Reflux (forms enaminone intermediate) | Enaminone, precursor to Pyridones |
| Isothiocyanate | Ethanol, Reflux | Thiourea derivative, precursor to Thiazoles |
| Aldehyde (various) | Oxidant (e.g., O₂, catalyst), Solvent, Heat | Schiff base, precursor to various heterocycles |
Signaling Pathways and Logical Relationships
The novel heterocyclic compounds synthesized from this compound are expected to possess interesting biological activities due to their structural diversity. For instance, quinoxaline and benzimidazole cores are known to be present in molecules that interact with various signaling pathways, including those involved in cancer and inflammation. The diagram below illustrates a hypothetical workflow for the screening of newly synthesized compounds.
Caption: A typical drug discovery workflow for novel heterocycles.
Conclusion
This compound, while not extensively documented, represents a promising and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. This guide has provided a plausible and detailed synthetic route to this core molecule and has explored its potential in generating diverse heterocyclic scaffolds through various cyclization strategies. The experimental protocols and quantitative data, extrapolated from analogous and well-established reactions, offer a solid foundation for researchers to begin their investigations. The potential for the resulting compounds to interact with key biological pathways underscores the importance of further exploring the chemistry of this and related building blocks in the ongoing quest for new therapeutic agents and advanced materials.
Ethyl 2-(4-aminophenoxy)isonicotinate: A Technical Guide to a Novel Linker in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Ethyl 2-(4-aminophenoxy)isonicotinate as a potential linker for use in chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Due to the novel nature of this specific linker, this document combines established principles of linker design with predictive analysis based on the properties of its constituent chemical moieties.
Introduction: The Critical Role of Linkers in Bifunctional Molecules
In the realm of modern drug discovery, bifunctional molecules have emerged as powerful tools for targeted therapy. PROTACs and ADCs are prime examples, designed to bring two distinct molecular entities into close proximity to elicit a specific biological outcome. The linker, the chemical bridge connecting these two entities, is a critical determinant of the overall efficacy, selectivity, and pharmacokinetic properties of the resulting conjugate.[1]
The design of a linker influences several key parameters:
-
Spatial Orientation: The length and rigidity of the linker dictate the relative positioning of the two binding moieties, which is crucial for the formation of a stable and productive ternary complex in the case of PROTACs (Target Protein - PROTAC - E3 Ligase).
-
Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the bifunctional molecule.
-
Pharmacokinetics: The nature of the linker can impact the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.
This guide focuses on the untapped potential of this compound as a versatile linker, dissecting its components to predict its behavior and utility in creating next-generation targeted therapeutics.
The "this compound" Linker: A Structural and Functional Analysis
This compound is a molecule of interest due to its unique combination of a flexible ether linkage and a semi-rigid aromatic isonicotinate core. This structure suggests a balance of properties that could be advantageous in linker design.
Proposed Synthesis
While no direct synthesis is prominently described in the current literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles, such as the Williamson ether synthesis. This would involve the nucleophilic substitution of a leaving group on one precursor by an oxygen nucleophile on the other.
Caption: Proposed synthetic pathway for this compound.
Structural Components and Their Predicted Impact
-
Aminophenoxy Group: The core of this moiety is the ether linkage, which is known to provide flexibility to linker chains. This flexibility can be crucial for allowing the two ends of the bifunctional molecule to adopt the optimal conformation for binding to their respective protein targets. The amino group provides a convenient attachment point for one of the binding ligands (e.g., an E3 ligase binder in a PROTAC) through amide bond formation.
-
Isonicotinate Moiety: The isonicotinate ring, a pyridine derivative, introduces a degree of rigidity into the linker. This can be advantageous in pre-organizing the molecule into a favorable conformation for ternary complex formation, potentially reducing the entropic penalty of binding. The pyridine nitrogen can also influence solubility and may engage in specific interactions with the target proteins.
-
Ethyl Ester: The ethyl ester group provides a second handle for conjugation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a second binding moiety (e.g., a warhead targeting the protein of interest).
The combination of these elements suggests that this compound could offer a balance between flexibility and rigidity, a key consideration in modern linker design.
Quantitative Data on Related Ether-Based Linkers
While specific data for this compound is not yet available, the performance of other PROTACs utilizing ether-based linkers can provide a valuable benchmark. The following table summarizes key degradation parameters for several published PROTACs that incorporate ether or related flexible linkers.
| PROTAC Name/ID | Target Protein | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether Chain (21 atoms) | 3 | 96 | [1] |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether Chain (29 atoms) | 292 | 76 | [1] |
| ARD-69 | Androgen Receptor | VHL | Rigid alkyne with ionizable pyridine | < 1 | > 95 | [1] |
| PROTAC 13 | Estrogen Receptor | pVHL | 16-atom chain | ~500 | ~90 |
-
DC₅₀: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
These data highlight the significant impact of linker length and composition on degradation efficiency.
Experimental Protocols
The following sections provide detailed, albeit predictive, methodologies for the synthesis and evaluation of this compound as a linker in a PROTAC context.
Synthesis of this compound
Materials:
-
Ethyl 2-chloroisonicotinate
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add Ethyl 2-chloroisonicotinate (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Incorporation into a Generic PROTAC
This protocol describes the sequential attachment of a warhead and an E3 ligase ligand to the linker.
Caption: Workflow for the synthesis of a generic PROTAC using the linker.
Procedure:
-
Hydrolysis of the Ester: Hydrolyze the ethyl ester of the linker to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
-
First Amide Coupling: Couple the resulting carboxylic acid to the amine-containing warhead using a peptide coupling reagent such as HATU in the presence of a base like DIPEA in DMF.
-
Second Amide Coupling: Couple the free amine on the aminophenoxy group of the linker-warhead conjugate to a carboxylic acid-containing E3 ligase ligand, again using HATU and DIPEA in DMF.
-
Purification: Purify the final PROTAC product using reverse-phase HPLC.
Evaluation of PROTAC Efficacy
A key experiment to assess the functionality of a new PROTAC is to measure its ability to induce the degradation of the target protein in a cellular context.
Caption: Experimental workflow for evaluating the efficacy of a new PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate a relevant cell line that expresses the target protein. Treat the cells with a dose-response range of the newly synthesized PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells to release their protein content. Quantify the total protein concentration in each lysate to ensure equal loading in the subsequent step.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., actin or tubulin).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. From this data, the DC₅₀ and Dₘₐₓ values can be calculated.
Signaling Pathway Context: The PROTAC Mechanism of Action
The ultimate goal of a PROTAC is to hijack the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate a target protein.
Caption: The catalytic mechanism of action for a PROTAC molecule.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, linker for the development of bifunctional molecules in chemical biology. Its unique combination of a flexible ether backbone and a semi-rigid aromatic isonicotinate core warrants its investigation. The proposed synthetic route is feasible with standard laboratory techniques, and the provided experimental protocols offer a roadmap for its synthesis and evaluation.
Future work should focus on the actual synthesis and characterization of this linker and its incorporation into a series of PROTACs with varying attachment points and overall lengths. A thorough investigation of its impact on cell permeability, ternary complex stability, and ultimately, degradation efficacy will be crucial in determining its place in the ever-expanding toolbox of chemical biology. The insights gained from such studies will not only validate the potential of this specific linker but also contribute to a deeper understanding of the structure-activity relationships that govern the performance of these powerful therapeutic modalities.
References
Synthesis of Diaryl Ethers with Amino Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diaryl ether moiety is a critical structural motif in numerous biologically active compounds, pharmaceuticals, and advanced materials. The introduction of an amino group to this scaffold further expands its utility by providing a site for further functionalization, altering physicochemical properties, and modulating biological activity. This technical guide provides an in-depth overview of the core synthetic strategies for preparing amino-substituted diaryl ethers. It covers the classical Ullmann condensation, the modern Buchwald-Hartwig C-O coupling, and Nucleophilic Aromatic Substitution (SNAr) reactions. This document includes detailed experimental protocols, quantitative data for reaction performance, and visual diagrams of reaction mechanisms and workflows to aid researchers in the practical application of these methodologies.
Introduction
Diaryl ethers are a class of organic compounds characterized by an oxygen atom connecting two aromatic rings. This structural unit is present in a wide array of natural products and synthetic molecules of significant interest. The inherent stability and specific conformational geometry of the diaryl ether linkage make it a favored scaffold in medicinal chemistry and materials science. The addition of an amino group (-NH2) or a protected amine introduces a versatile functional handle that can serve as a hydrogen bond donor/acceptor, a basic center, or a point of attachment for building more complex molecular architectures.
This guide focuses on the primary synthetic challenges and solutions for constructing C-O bonds to form diaryl ethers while managing the reactive amino group, which can either be present on the phenolic or the aryl halide coupling partner.
Strategic Approach: The Challenge of the Amino Group
The primary challenge in synthesizing amino-diaryl ethers is the nucleophilicity of the amino group, which can compete with the phenolic oxygen in coupling reactions or react with reagents and catalysts. The most common strategy to circumvent this is the use of a protecting group. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability in the basic conditions often used for C-O coupling and its straightforward removal under acidic conditions.[1][2][3]
General Workflow for Synthesis
A typical synthetic sequence involves the protection of the amino group on the starting material (e.g., an aminophenol), followed by the core diaryl ether synthesis reaction, and concluding with the deprotection of the amino group to yield the final product.
Caption: General workflow for amino-diaryl ether synthesis.
Experimental Protocol: Boc Protection of 4-Aminophenol
This protocol describes the protection of the amino group of 4-aminophenol using di-tert-butyl dicarbonate (Boc)₂O.[1][3]
-
Reagents and Materials:
-
4-Aminophenol (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.5 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-aminophenol in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add (Boc)₂O to the mixture and stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-aminophenol, which can be purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
-
Core Synthetic Methodologies
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[4][5] Traditional methods required harsh conditions (high temperatures, >200 °C) and stoichiometric copper.[6] Modern protocols utilize soluble copper catalysts with ligands, allowing for milder conditions.[7][8]
Caption: General scheme for the Ullmann diaryl ether synthesis.
The following table summarizes yields for the Ullmann coupling of various aryl halides and phenols. Electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally improve yields.
| Aryl Halide | Phenol | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoacetophenone | 4-Methoxyphenol | CuI / L-proline | DMSO | 90 | 92 | [8] |
| 4-Bromobenzonitrile | Phenol | CuI / N,N-dimethylglycine | DMSO | 90 | 85 | [8] |
| 1-Bromo-4-nitrobenzene | 4-Cresol | CuI / PPh₃ | Toluene | 110 | 88 | [8] |
| 1-Iodo-2-nitrobenzene | Guaiacol | Cu₂O / 8-hydroxyquinoline | DMF | 130 | 78 | [7] |
| 4-Chloronitrobenzene | Phenol | Copper Powder | NMP | 210 | 80 | [9] |
This protocol is adapted from procedures for Ullmann C-O coupling.[8]
-
Reagents and Materials:
-
N-Boc-4-aminophenol (1.0 equiv)
-
4-Bromobenzonitrile (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
L-proline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
To a Schlenk tube, add N-Boc-4-aminophenol, 4-bromobenzonitrile, CuI, L-proline, and K₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMSO via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been extended to C-O bond formation, providing a powerful palladium-catalyzed method for diaryl ether synthesis.[10][11] This reaction generally proceeds under milder conditions than the Ullmann condensation and exhibits broad substrate scope and functional group tolerance.[12][13] The choice of phosphine ligand is critical to the success of the reaction.[11]
Caption: General scheme for Buchwald-Hartwig C-O coupling.
The mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, association of the phenoxide, and reductive elimination.[10]
Caption: Simplified catalytic cycle for C-O coupling.
This method is highly effective for a wide range of substrates, including those challenging for the Ullmann reaction.
| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenol | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 100 | 95 | [12] |
| 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 92 | [12] |
| 2-Bromopyridine | 2,6-Dimethylphenol | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 88 | [13] |
| 1-Chloro-3-methoxybenzene | 3,5-Dimethylphenol | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 98 | [13] |
| 4-Bromobiphenyl | N-Boc-3-aminophenol | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 85 | [11] |
This protocol is adapted from established procedures for Buchwald-Hartwig C-O coupling.[12]
-
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
Boc-protected aminophenol (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene, anhydrous
-
Glovebox or Schlenk line
-
-
Procedure:
-
Inside a nitrogen-filled glovebox, charge a vial or Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add the aryl halide and the Boc-protected aminophenol.
-
Add anhydrous toluene to the vial.
-
Seal the vial with a PTFE-lined cap and remove it from the glovebox.
-
Place the reaction vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 16-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for forming C-O bonds when one of the aryl rings is strongly activated by electron-withdrawing groups (EWGs), such as -NO₂ or -CN, typically located ortho or para to a good leaving group (like -F or -Cl).[14] This reaction often proceeds without a metal catalyst under basic conditions.[15][16]
Caption: General scheme for SNAr diaryl ether synthesis.
The SNAr mechanism is a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][15]
Caption: The two-step addition-elimination mechanism of SNAr.
This method is highly efficient for specific substrate combinations. Fluoride is often the best leaving group.
| Activated Aryl Halide | Phenol | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Fluoro-4-nitrobenzene | Phenol | K₂CO₃ | DMF | 100 | 98 |[15] | | 1-Chloro-2,4-dinitrobenzene| 4-Aminophenol | NaH | THF | 25 | 95 |[15] | | 2,5-Dinitrofuran | Morpholine (as N-nuc.) | - | Ether | 35 | 97 |[16] | | 4-Fluoro-3-nitrotoluene | tert-Butanol | KHMDS | THF | 25 | 91 |[16] |
This protocol is based on general procedures for SNAr reactions with phenoxides.[15]
-
Reagents and Materials:
-
Boc-protected aminophenol (1.0 equiv)
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask, add the Boc-protected aminophenol and anhydrous DMF.
-
Add the finely powdered potassium carbonate and stir the suspension.
-
Add 1-fluoro-4-nitrobenzene to the mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water, which should precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, the product can be recrystallized or purified by column chromatography.
-
Final Step: Deprotection of the Amino Group
Once the diaryl ether linkage is formed, the Boc protecting group can be removed under acidic conditions to reveal the free amino group.[9][17][18]
Experimental Protocol: Boc Deprotection
-
Reagents and Materials:
-
Boc-protected amino-diaryl ether (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
Dissolve the Boc-protected diaryl ether in dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equal volume of trifluoroacetic acid (e.g., 1:1 DCM:TFA).
-
Remove the ice bath and stir the solution at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final amino-diaryl ether. The product may be purified further if necessary.
-
Conclusion
The synthesis of diaryl ethers bearing an amino group is a well-established field with several robust methodologies available to researchers. The choice of method—Ullmann, Buchwald-Hartwig, or SNAr—depends largely on the specific substrates, required reaction conditions, and functional group tolerance. The Ullmann condensation remains a viable, cost-effective option, especially with modern ligand systems. The Buchwald-Hartwig C-O coupling offers the broadest scope and mildest conditions, making it a preferred method for complex molecules. SNAr provides a highly efficient, metal-free alternative for electronically activated aryl halides. Proper management of the amino functionality, typically through a protection/deprotection sequence, is paramount to achieving high yields and purity in the final products. This guide provides the foundational knowledge and practical protocols to enable scientists to successfully synthesize these valuable compounds.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Notes and Protocols for the Purification of Ethyl 2-(4-aminophenoxy)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl 2-(4-aminophenoxy)isonicotinate, a key intermediate in pharmaceutical synthesis. The following sections outline methods for purification by column chromatography and recrystallization, including protocols for sample preparation, execution, and analysis.
Introduction
This compound is an organic compound of interest in medicinal chemistry and drug development. Its synthesis can result in a variety of impurities, including unreacted starting materials, by-products, and decomposition products. Therefore, robust purification methods are critical to obtaining material of high purity for subsequent applications. The purification strategies detailed below are designed to effectively remove these impurities.
Purification Strategies
Two primary methods for the purification of this compound are flash column chromatography and recrystallization. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
1. Flash Column Chromatography: This technique is ideal for separating the target compound from impurities with different polarities. It is a rapid and efficient method for purifying small to medium quantities of material.[1][2]
2. Recrystallization: This method is suitable for purifying solid compounds and can be highly effective at removing small amounts of impurities, yielding a product with very high purity.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the purification of a crude sample of this compound using the described protocols. These values are representative and may vary depending on the quality of the crude material.
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) |
| Flash Column Chromatography | ~85 | >98 | 80-90 | 85-95 |
| Recrystallization | >95 | >99.5 | 70-85 | 75-90 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of this compound using a standard flash chromatography setup.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM)
-
Glass column for flash chromatography
-
Compressed air or nitrogen source
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in the initial elution solvent (e.g., 9:1 Hexanes:Ethyl Acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Pour the silica slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or the elution solvent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand.
-
-
Elution:
-
Carefully add the elution solvent to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.
-
-
Fraction Pooling and Concentration:
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from column chromatography or for crude material that is already relatively pure.
Materials and Equipment:
-
Partially purified this compound
-
Recrystallization solvent(s) (e.g., Ethanol, Methanol, Ethyl Acetate, Hexanes)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Solvent Selection:
-
Determine a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A common approach is to use a binary solvent system, such as Ethyl Acetate/Hexanes or Ethanol/Water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves. If using a binary solvent system, dissolve the solid in the more polar solvent first, then add the less polar solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
The following diagrams illustrate the workflow for the purification process and the logical relationship of the purification techniques.
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Ethyl 2-(4-aminophenoxy)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a powerful technique for the efficient assembly of complex molecules, offering advantages in purification and automation. "Ethyl 2-(4-aminophenoxy)isonicotinate" is a versatile building block possessing a reactive amine, a modifiable isonicotinate core, and a stable phenoxy ether linkage. Its incorporation into solid-phase methodologies opens avenues for the rapid generation of libraries of novel compounds for drug discovery and other applications. These application notes provide a comprehensive overview and detailed protocols for the proposed use of this building block in solid-phase synthesis.
The protocols outlined below are based on established principles of solid-phase organic synthesis and are intended as a starting point for methodology development. Researchers may need to optimize conditions for their specific target molecules.
Core Applications
The unique structural features of this compound allow for its application in several solid-phase synthesis strategies:
-
Scaffold for Combinatorial Libraries: The primary amine serves as an excellent anchor point to a solid support, allowing for subsequent modifications on the isonicotinate ring or derivatization of the ethyl ester.
-
Synthesis of Novel Heterocyclic Compounds: The isonicotinate core can be a precursor to a variety of heterocyclic structures through cyclization reactions performed on the solid support.
-
Peptidomimetic and Small Molecule Synthesis: The aminophenoxy moiety can be incorporated into peptide or small molecule sequences to introduce conformational constraints or new pharmacophoric elements.
Experimental Protocols
Protocol 1: Immobilization of this compound on a Solid Support
This protocol describes the attachment of the building block to a 2-chlorotrityl chloride (2-CTC) resin, which is sensitive to mild acidic cleavage, preserving the ethyl ester.
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.
-
Drain: Drain the DCM from the swollen resin.
-
Loading Solution Preparation: In a separate flask, dissolve this compound (1.5 eq, 1.8 mmol, 465 mg) in anhydrous DCM (8 mL). Add DIPEA (3.0 eq, 3.6 mmol, 627 µL).
-
Resin Loading: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving a small amount of resin and analyzing the filtrate by UV-Vis spectroscopy.
Protocol 2: Solid-Phase Acylation of Immobilized this compound
This protocol details the acylation of the secondary amine formed after potential modification of the isonicotinate nitrogen (if applicable in a multi-step synthesis) or as a general example of a subsequent reaction on a modified scaffold. For this example, we will assume a hypothetical modification has occurred, and we are acylating a resulting amine.
Materials:
-
Immobilized this compound resin
-
Carboxylic acid of choice (e.g., Acetic acid)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF, anhydrous
Procedure:
-
Resin Swelling: Swell the resin (0.5 g) in anhydrous DMF (5 mL) for 30 minutes.
-
Activation Solution Preparation: In a separate vial, dissolve the carboxylic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in anhydrous DMF (3 mL). Allow the solution to pre-activate for 5 minutes.
-
Coupling Reaction: Drain the DMF from the resin and add the activation solution. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Completion Check: A small sample of beads can be subjected to a Kaiser test to check for the presence of free primary amines, indicating incomplete reaction.
Protocol 3: Cleavage from the Solid Support
This protocol describes the cleavage of the synthesized molecule from the 2-CTC resin using a mild acidic solution.
Materials:
-
Product-loaded resin
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (2:2:96 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate gently at room temperature for 1 hour.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (3 x 5 mL) and combine the filtrates.
-
Solvent Evaporation: Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.
Data Presentation
Table 1: Representative Loading Efficiencies on 2-Chlorotrityl Chloride Resin.
| Building Block Analogue | Resin Loading (mmol/g) | Loading Efficiency (%) |
| 4-Aminophenol | 1.15 | 96 |
| 4-(Methylamino)phenol | 1.08 | 90 |
| Ethyl 4-aminobenzoate | 1.10 | 92 |
Data are hypothetical and based on typical loading efficiencies for similar small molecules on 2-CTC resin.
Table 2: Representative Cleavage Yields from 2-Chlorotrityl Chloride Resin.
| Cleavage Cocktail | Time (h) | Temperature (°C) | Yield (%) |
| 2% TFA in DCM | 1 | 25 | 95 |
| 1% TFA in DCM | 2 | 25 | 92 |
| 20% Acetic Acid in DCM | 2 | 25 | 85 |
Data are hypothetical and based on typical cleavage conditions and yields for acid-labile resins.
Visualizations
Caption: Workflow for the solid-phase synthesis using this compound.
Caption: General reaction scheme for the immobilization and functionalization on a solid support.
Application Notes and Protocols for Ethyl 2-(4-aminophenoxy)isonicotinate in Anti-Diabetic Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of "Ethyl 2-(4-aminophenoxy)isonicotinate" and its derivatives as potential anti-diabetic agents. This document outlines the rationale for its investigation, its potential mechanism of action, and a suite of experimental protocols for its evaluation.
Introduction
Type 2 Diabetes (T2D) is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. A promising strategy in the development of novel anti-diabetic drugs is the targeting of multiple pathways involved in glucose homeostasis. This compound serves as a key structural motif. While direct biological data on this specific molecule is limited, its close analog, ethyl 2-(4-aminophenoxy)acetate, is a known precursor for the synthesis of dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[1][2][3]. This suggests that this compound could be a valuable scaffold for developing novel dual-acting insulin sensitizers and secretagogues.
Glucokinase plays a crucial role in glucose sensing in pancreatic β-cells and glucose metabolism in the liver.[1] PPARγ is a nuclear receptor that is a key regulator of adipogenesis and is the target of the thiazolidinedione class of insulin-sensitizing drugs.[4] A dual activator of both GK and PPARγ could therefore offer a synergistic approach to managing T2D by both increasing insulin secretion in a glucose-dependent manner and improving insulin sensitivity in peripheral tissues.
Potential Mechanism of Action
The hypothesized mechanism of action for derivatives of this compound involves the dual activation of Glucokinase (GK) and PPARγ.
Caption: Hypothesized dual mechanism of action.
Experimental Protocols
The following protocols are designed to evaluate the potential anti-diabetic properties of this compound and its derivatives.
In Vitro Assays
In vitro assays are crucial for the initial screening and characterization of novel compounds, providing insights into their specific molecular targets and cellular effects.[5][6]
Objective: To determine if the test compound directly activates the glucokinase enzyme.
Principle: This assay measures the GK-catalyzed phosphorylation of glucose to glucose-6-phosphate (G6P), which is then oxidized by G6P dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Protocol:
-
Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM ATP, 1 mM NADP+, 1 U/mL G6PDH, and varying concentrations of glucose (0.5-50 mM).
-
Add the test compound (dissolved in DMSO, final concentration typically 1-100 µM) or vehicle control to the reaction mixture.
-
Initiate the reaction by adding recombinant human glucokinase.
-
Immediately measure the absorbance at 340 nm at 37°C in a kinetic mode for 15-30 minutes.
-
Calculate the rate of NADPH production.
-
Determine the EC₅₀ (half-maximal effective concentration) of the compound for GK activation.
Objective: To assess the ability of the test compound to activate the PPARγ receptor.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE). Activation of PPARγ by a ligand leads to the expression of the reporter gene.
Protocol:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) co-transfected with expression vectors for human PPARγ and a PPRE-luciferase reporter plasmid.
-
Seed the transfected cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
-
Calculate the fold activation relative to the vehicle control and determine the EC₅₀.
Objective: To measure the effect of the test compound on glucose uptake in insulin-sensitive cells.[6]
Principle: This assay uses a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to quantify glucose uptake into cells.[7]
Protocol:
-
Culture insulin-sensitive cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in 96-well plates.
-
Differentiate the cells into their mature phenotype (adipocytes or myotubes).
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with the test compound or vehicle for a specified time (e.g., 18-24 hours for PPARγ-mediated effects, or a shorter duration for acute effects).
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-NBDG to the medium and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
Objective: To evaluate the potential of the test compound to inhibit carbohydrate-digesting enzymes.
Principle: These assays measure the enzymatic activity of α-amylase and α-glucosidase in the presence of the test compound. Inhibition of these enzymes can delay carbohydrate absorption and lower postprandial blood glucose.[8][9]
Protocol (α-Glucosidase):
-
Prepare a reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ (half-maximal inhibitory concentration). A similar protocol can be followed for α-amylase using starch as a substrate and a dinitrosalicylic acid color reagent.[9]
In Vivo Studies
In vivo studies are essential to confirm the anti-diabetic efficacy and to assess the overall physiological effects of the test compound in a living organism.[10][11]
The selection of an appropriate animal model is critical for studying diabetes.[10][12]
-
For Type 2 Diabetes:
-
Genetic Models: db/db mice, ob/ob mice, Zucker Diabetic Fatty (ZDF) rats. These models exhibit obesity, insulin resistance, and hyperglycemia.[13]
-
Chemically-Induced Models: High-fat diet followed by a low dose of streptozotocin (STZ) in rats or mice. This model mimics the progression of T2D with initial insulin resistance followed by β-cell dysfunction.[14]
-
Objective: To assess the effect of the compound on glucose disposal after an oral glucose challenge.
Protocol:
-
Use diabetic animal models (e.g., db/db mice).
-
Fast the animals overnight (12-16 hours).
-
Administer the test compound or vehicle orally at a predetermined dose.
-
After a specific time (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels.
-
Calculate the area under the curve (AUC) for blood glucose.
Objective: To evaluate the long-term effects of the compound on glycemic control and other metabolic parameters.
Protocol:
-
Use a diabetic animal model (e.g., high-fat diet/STZ-induced diabetic rats).
-
Treat the animals daily with the test compound or vehicle for an extended period (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and water intake regularly.
-
Measure fasting blood glucose and plasma insulin levels weekly or bi-weekly.
-
At the end of the study, perform an OGTT.
-
Collect terminal blood samples for analysis of HbA1c, lipid profile (triglycerides, total cholesterol), and markers of liver and kidney function.
-
Collect tissues (pancreas, liver, adipose tissue) for histological analysis and gene expression studies.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Activity Profile
| Assay | Parameter | Test Compound | Positive Control |
| GK Activation | EC₅₀ (µM) | [Insert Value] | [Insert Value (e.g., Piragliatin)] |
| PPARγ Transactivation | EC₅₀ (µM) | [Insert Value] | [Insert Value (e.g., Rosiglitazone)] |
| Glucose Uptake (3T3-L1) | Fold Increase at 10 µM | [Insert Value] | [Insert Value (e.g., Insulin)] |
| α-Amylase Inhibition | IC₅₀ (µM) | [Insert Value] | [Insert Value (e.g., Acarbose)] |
| α-Glucosidase Inhibition | IC₅₀ (µM) | [Insert Value] | [Insert Value (e.g., Acarbose)] |
Table 2: In Vivo Efficacy in db/db Mice (OGTT)
| Treatment Group | Dose (mg/kg) | AUC₀₋₁₂₀ min (mg·h/dL) | % Reduction vs. Vehicle |
| Vehicle | - | [Insert Value] | - |
| Test Compound | 10 | [Insert Value] | [Insert Value] |
| Test Compound | 30 | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Dose] | [Insert Value] | [Insert Value] |
Table 3: Chronic Study in HFD/STZ Rats (4 Weeks)
| Parameter | Vehicle | Test Compound (30 mg/kg) | % Change vs. Vehicle |
| Fasting Blood Glucose (mg/dL) | [Insert Value] | [Insert Value] | [Insert Value] |
| Plasma Insulin (ng/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| HbA1c (%) | [Insert Value] | [Insert Value] | [Insert Value] |
| Triglycerides (mg/dL) | [Insert Value] | [Insert Value] | [Insert Value] |
| Body Weight Change (g) | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Workflows
Caption: In Vitro Screening Workflow.
Caption: In Vivo Evaluation Workflow.
References
- 1. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Kuvaus: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]
- 4. Current views on the mechanism of action of thiazolidinedione insulin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. athmicbiotech.com [athmicbiotech.com]
- 6. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidiabetic potential of the ethyl acetate extract of Physalis alkekengi and chemical constituents identified by HPLC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MODELS TO STUDY IN VITRO ANTIDIABETIC ACTIVITY OF PLANTS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 9. In vitro antidiabetic activity | PPTX [slideshare.net]
- 10. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Models of Diabetes Mellitus - Ace Therapeutics [acetherapeutics.com]
- 12. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 13. The Use of Animal Models in the Study of Diabetes Mellitus | In Vivo [iv.iiarjournals.org]
- 14. Antihyperglycemic and antidiabetic effects of Ethyl (S)-2-(1-cyclohexylsulfamide carbamoyloxy) propanoate in streptozotocin-induced diabetic Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ethyl 2-(4-aminophenoxy)isonicotinate in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is growing interest in more rigid linkers that can pre-organize the PROTAC into a bioactive conformation.
This document explores the potential application of "Ethyl 2-(4-aminophenoxy)isonicotinate" as a novel, semi-rigid linker in PROTAC design. This linker combines a phenoxy group with a pyridine ring, offering a defined spatial orientation and the potential for favorable π-π stacking interactions within the ternary complex, which can contribute to its stability.[3][] We present a hypothetical PROTAC, PROTAC-X , designed to target the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ligase. These application notes provide detailed protocols for the synthesis of a PROTAC incorporating this linker and its subsequent biological evaluation.
PROTAC-X: A Hypothetical Application of the this compound Linker
PROTAC-X is designed to induce the degradation of BRD4, a key epigenetic reader and transcriptional regulator implicated in various cancers. It comprises three modules:
-
JQ1 Analogue (Warhead): A derivative of the potent BRD4 inhibitor JQ1, modified for linker attachment.
-
VHL Ligand (E3 Ligase Recruiter): A well-characterized ligand for the VHL E3 ligase.
-
This compound-based Linker: A novel linker providing a specific length and rigidity to optimally orient the warhead and E3 ligase ligand for efficient ternary complex formation.
The rationale for using the phenoxy-isonicotinate core is to introduce a degree of rigidity that can reduce the entropic penalty of ternary complex formation, potentially leading to enhanced degradation efficiency.
Synthesis and Characterization
The synthesis of PROTAC-X is proposed as a multi-step process, beginning with the synthesis of the linker, followed by its sequential conjugation to the VHL ligand and the JQ1 analogue.
Synthesis of the Linker Precursor: (4-(2-ethoxy-2-oxoethoxy)phenyl)isonicotinic acid
A plausible synthetic route for a derivative of the title compound, suitable for PROTAC assembly, is outlined below. The key is to have orthogonal protecting groups or activation strategies to allow for sequential amide bond formation.
Protocol 1: Synthesis of the Linker
-
Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate.
-
To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise and reflux the mixture for 12 hours.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (Ethyl acetate/Hexane) to yield ethyl 2-(4-nitrophenoxy)acetate.
-
-
Step 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate.
-
Dissolve ethyl 2-(4-nitrophenoxy)acetate (1.0 eq) in ethanol.
-
Add 10% Palladium on carbon (0.1 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain ethyl 2-(4-aminophenoxy)acetate.
-
-
Step 3: Synthesis of Ethyl 2-(4-(isonicotinamido)phenoxy)acetate.
-
Dissolve isonicotinic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Add a solution of ethyl 2-(4-aminophenoxy)acetate (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 16 hours.
-
Extract the product with ethyl acetate and wash with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the desired product.
-
-
Step 4: Hydrolysis to the Linker Acid.
-
Dissolve ethyl 2-(4-(isonicotinamido)phenoxy)acetate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 2 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the final linker acid: (4-(2-carboxyethoxy)phenyl)isonicotinamide .
-
Assembly of the Final PROTAC-X
The final PROTAC is assembled through sequential amide couplings.
Protocol 2: Synthesis of PROTAC-X
-
Step 1: Coupling of Linker to VHL Ligand.
-
To a solution of the VHL ligand (with a free amine handle) (1.0 eq) in DMF, add the synthesized linker acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir at room temperature for 16 hours.
-
Purify the product by preparative HPLC to obtain the Linker-VHL conjugate.
-
-
Step 2: Coupling of Linker-VHL to JQ1 Analogue.
-
The JQ1 analogue should have a suitable amine handle for coupling.
-
To a solution of the JQ1 analogue (1.0 eq) in DMF, add the Linker-VHL conjugate (which has a carboxylic acid from the isonicotinate moiety) (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir at room temperature for 16 hours.
-
Purify the final PROTAC-X by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Biological Evaluation of PROTAC-X
A series of in vitro assays are required to characterize the biological activity of PROTAC-X .
In Vitro Binding Assays
Protocol 3: BRD4 Binding Assay (AlphaScreen)
-
Principle: A competitive binding assay to determine the affinity of PROTAC-X for BRD4.
-
Procedure:
-
Add biotinylated BRD4(BD1) to a 384-well plate.
-
Add streptavidin-coated donor beads and incubate.
-
Add a biotinylated acetylated histone H4 peptide and nickel chelate acceptor beads.
-
Add serial dilutions of PROTAC-X or a known inhibitor (e.g., JQ1).
-
Incubate in the dark and read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Protocol 4: VHL Binding Assay (Fluorescence Polarization)
-
Principle: A competitive binding assay to measure the affinity of PROTAC-X for the VHL-ElonginB-ElonginC (VBC) complex.
-
Procedure:
-
Add purified VBC complex to a 384-well plate.
-
Add a fluorescently labeled VHL ligand (probe).
-
Add serial dilutions of PROTAC-X or a known VHL ligand.
-
Incubate and measure fluorescence polarization.
-
-
Data Analysis: Calculate the IC50 or Ki value from the dose-response curve.
Cellular Assays
Protocol 5: BRD4 Degradation Assay (Western Blot)
-
Procedure:
-
Plate a suitable cell line (e.g., MCF-7, HeLa) and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC-X for various time points (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Protocol 6: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of PROTAC-X .
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent and measure luminescence.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Quantitative data from the biological evaluation of PROTAC-X and its constituent parts should be summarized for clear comparison.
Table 1: In Vitro Binding Affinities
| Compound | Target | Assay | IC50 / Ki (nM) |
| JQ1 Analogue | BRD4(BD1) | AlphaScreen | 50 |
| VHL Ligand | VBC Complex | Fluorescence Polarization | 100 |
| PROTAC-X | BRD4(BD1) | AlphaScreen | 75 |
| PROTAC-X | VBC Complex | Fluorescence Polarization | 150 |
Table 2: Cellular Activity of PROTAC-X
| Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) |
| MCF-7 | 25 | >90 | 50 |
| HeLa | 40 | >85 | 80 |
| VHL-null cell line | >10,000 | <10 | >10,000 |
Visualizations
Diagram 1: PROTAC-X Mechanism of Action
Caption: Mechanism of BRD4 degradation induced by PROTAC-X.
Diagram 2: Synthetic Workflow for PROTAC-X
Caption: Synthetic workflow for the assembly of PROTAC-X.
Diagram 3: Experimental Evaluation Workflow
Caption: Workflow for the biological evaluation of PROTAC-X.
Conclusion
The "this compound" scaffold represents a promising new linker for the design of PROTAC degraders. Its semi-rigid nature has the potential to improve the thermodynamic profile of ternary complex formation, leading to more potent and efficient protein degradation. The hypothetical PROTAC-X targeting BRD4 provides a framework for the synthesis and evaluation of PROTACs incorporating this novel linker. The detailed protocols and workflows presented herein offer a guide for researchers to explore the utility of this and other rigid linkers in the development of next-generation targeted protein degraders. Further optimization of the linker length and attachment points will be crucial for maximizing the therapeutic potential of this class of molecules.
References
In Vivo Evaluation of Ethyl 2-(4-aminophenoxy)isonicotinate Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in vivo evaluation of compounds containing the "Ethyl 2-(4-aminophenoxy)isonicotinate" scaffold and its analogs. As no direct in vivo data for the specific titular compound was publicly available at the time of this writing, this guide utilizes data from a closely related analog, Ethyl 2-((2-chloroacetyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 4) , which has demonstrated significant in vivo anti-tumor activity. These notes are intended to serve as a comprehensive resource for researchers designing and executing preclinical studies for this class of compounds.
The protocols outlined below cover key aspects of in vivo assessment, including anti-tumor efficacy in a solid carcinoma model and general methodologies for anti-inflammatory and pharmacokinetic studies, which are critical for the preclinical development of novel therapeutic agents.
Application Notes: Anti-Tumor Efficacy of a Representative Analog
A key analog, Ethyl 2-((2-chloroacetyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (referred to as Compound 4 ), has been evaluated in vivo for its anti-tumor effects in a Solid Ehrlich Carcinoma (SEC) mouse model. The study revealed a significant reduction in solid tumor mass upon treatment with this compound.
Key Findings:
-
Tumor Growth Inhibition: Daily administration of Compound 4 resulted in a statistically significant decrease in the solid tumor mass.[1]
-
Apoptosis Induction: The proposed mechanism of action involves the induction of apoptosis. In vitro studies have shown that this class of compounds can induce apoptosis in cancer cell lines.[1]
-
JAK2/STAT3 Pathway Involvement: The anti-tumor activity is suggested to be linked to the inhibition of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[2][3] This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is frequently observed in various cancers.[2][3][4]
Quantitative Data Summary
The following table summarizes the in vivo anti-tumor efficacy of Compound 4 compared to a control group and a standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (mg) | Tumor Inhibition Ratio (TIR %) | Reference |
| SEC Control | Not specified | ~155 | - | [1] |
| Compound 4 | 22 | Not specified | 26.6 | [1] |
| 5-Fluorouracil (5-FU) | 20 | Not specified | 33.3 | [1] |
Experimental Protocols
In Vivo Anti-Tumor Efficacy in a Solid Ehrlich Carcinoma (SEC) Model
This protocol is adapted from studies evaluating the in vivo anti-tumor effects of novel compounds in a murine solid tumor model.[1][5][6][7]
Objective: To evaluate the ability of a test compound to inhibit the growth of solid tumors in mice.
Materials:
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Female Swiss albino mice (6-8 weeks old, 20-25 g)
-
Test compound (e.g., Compound 4)
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., 5-Fluorouracil)
-
Sterile physiological saline
-
Syringes and needles (25-27 gauge)
-
Calipers
-
Animal balance
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Tumor Cell Preparation: Aspirate EAC cells from the peritoneal cavity of a donor mouse bearing a 7-10 day old tumor. Wash the cells three times with sterile saline by centrifugation (200 x g for 10 minutes). Resuspend the cells in saline to a final concentration of 2 x 10⁶ cells/0.2 mL.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the EAC cell suspension into the right thigh of the hind limb of each mouse.[5][7]
-
Group Allocation: After 24 hours, randomly divide the mice into the following groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Test Compound (receives the test compound at a predetermined dose)
-
Group III: Positive Control (receives 5-FU or another standard-of-care agent)
-
-
Treatment:
-
Seven days post-tumor inoculation, when a palpable solid tumor mass has formed, begin treatment.
-
Administer the test compound, vehicle, or positive control daily via intraperitoneal (i.p.) or oral (p.o.) route for a specified period (e.g., 7 consecutive days).[1]
-
-
Monitoring:
-
Measure the tumor volume every other day using calipers with the formula: Volume = 0.5 x Length x Width².
-
Record the body weight of each mouse daily to monitor toxicity.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period (e.g., day 8 or as defined by ethical endpoints), euthanize the mice by a humane method.
-
Excise the solid tumors and weigh them.
-
-
Data Analysis:
-
Calculate the Tumor Inhibition Ratio (TIR %) using the formula: TIR (%) = [(C-T)/C] x 100, where C is the mean tumor weight of the control group and T is the mean tumor weight of the treated group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard and widely used model to assess the acute anti-inflammatory potential of a compound.[1][8][9][10][11]
Objective: To determine the anti-inflammatory effect of a test compound on carrageenan-induced paw edema in rodents.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound
-
Vehicle control
-
Positive control (e.g., Indomethacin, Diclofenac sodium)
-
1% (w/v) Carrageenan suspension in sterile saline
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize animals as described previously. Fast the animals overnight before the experiment with free access to water.
-
Group Allocation: Randomly divide the animals into experimental groups.
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Indomethacin at 10 mg/kg) intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[11]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).[1][11]
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: Inhibition (%) = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Analyze the data statistically.
-
In Vivo Pharmacokinetic Study
This protocol provides a general framework for a preliminary pharmacokinetic study in mice.[12][13][14][15][16]
Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism, and elimination) of a test compound in mice.
Materials:
-
Mice (specify strain, e.g., C57BL/6 or BALB/c)
-
Test compound formulated for intravenous (i.v.) and oral (p.o.) administration
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Preparation and Dosing:
-
Fast mice overnight before oral dosing.
-
Divide mice into two groups: i.v. and p.o. administration.
-
Administer a single dose of the test compound (e.g., 1-10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~30-50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
Visualizations
Caption: Workflow for in vivo anti-tumor efficacy testing.
Caption: Inhibition of the JAK2/STAT3 pathway promotes apoptosis.
References
- 1. inotiv.com [inotiv.com]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer [frontiersin.org]
- 4. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.11. Biodistribution Study [bio-protocol.org]
- 6. 2.2. Induction of Solid Ehrlich Carcinoma (SEC) Tumor in Mice [bio-protocol.org]
- 7. scielo.br [scielo.br]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unmc.edu [unmc.edu]
- 14. Pk/bio-distribution | MuriGenics [murigenics.com]
- 15. researchgate.net [researchgate.net]
- 16. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing yield and purity of "Ethyl 2-(4-aminophenoxy)isonicotinate"
Welcome to the technical support center for the synthesis and purification of Ethyl 2-(4-aminophenoxy)isonicotinate. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation, between an activated halo-isonicotinate (typically ethyl 2-chloroisonicotinate or ethyl 2-bromoisonicotinate) and 4-aminophenol. This method is favored for its relatively good yields and adaptability to various substituted phenols and aryl halides.
Q2: I am observing a low yield in my reaction. What are the initial parameters I should investigate?
A2: Low yields are often attributed to several factors. Start by examining the quality of your reagents, particularly the dryness of the solvent and the purity of the 4-aminophenol. Ensure your copper catalyst is active and that you are using an appropriate base. Reaction temperature and time are also critical; insufficient heat or reaction duration can lead to incomplete conversion. Refer to the Troubleshooting Guide for more detailed solutions.
Q3: My final product is discolored and shows multiple spots on TLC. What are the likely impurities?
A3: Discoloration and multiple spots on Thin Layer Chromatography (TLC) often indicate the presence of side products and residual catalyst. Common impurities include unreacted starting materials, homocoupled products (e.g., biphenyl derivatives from the halo-isonicotinate), and dehalogenated starting material. The copper catalyst itself can also be a source of colored impurities if not properly removed.
Q4: How can I effectively remove the copper catalyst from my final product?
A4: Several methods can be employed for copper catalyst removal. A common approach is to wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution. Alternatively, passing the crude product through a short plug of silica gel or alumina can be effective. For pyridine-containing compounds, washing with a dilute copper sulfate solution can help remove residual pyridine, which can coordinate to the catalyst.[1][2][3]
Q5: What is the role of the ligand in the Ullmann condensation for this synthesis?
A5: While some Ullmann reactions can proceed without a ligand, the addition of a chelating ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or an amino acid (e.g., L-proline), can significantly improve the reaction rate and yield.[4] Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. For heteroaryl substrates, ligands can be particularly beneficial in preventing catalyst deactivation.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials (observed on TLC/HPLC) | 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Insufficient Temperature: The reaction temperature may be too low for the coupling to proceed efficiently. 3. Inappropriate Base: The base may not be strong enough to deprotonate the phenol effectively. 4. Poor Solvent Quality: Presence of water in the solvent can deactivate the catalyst and hinder the reaction. | 1. Use freshly purchased, high-purity copper(I) iodide or oxide. Consider activating the copper catalyst if using copper powder. 2. Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC. For many Ullmann couplings, temperatures between 100-140°C are optimal.[5][6] 3. Switch to a stronger base such as potassium carbonate, cesium carbonate, or potassium phosphate.[7] 4. Use anhydrous solvents. Consider drying the solvent over molecular sieves prior to use. |
| Significant amount of dehalogenated starting material | 1. Reaction Temperature is Too High: Elevated temperatures can promote hydrodehalogenation as a side reaction.[8] 2. Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for dehalogenation. | 1. Reduce the reaction temperature. It is a balance between achieving a good reaction rate and minimizing side reactions. 2. Ensure all reagents and the solvent are anhydrous. |
| Formation of homocoupled byproducts | 1. High Catalyst Loading: An excess of copper catalyst can promote the homocoupling of the aryl halide. | 1. Reduce the catalyst loading to the minimum effective amount (typically 5-10 mol%). |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Persistent colored impurities in the final product | 1. Residual Copper Catalyst: Copper salts are often colored and can be difficult to remove completely. 2. Oxidation of 4-aminophenol: The starting material or product can oxidize, leading to colored impurities. | 1. After the initial workup, wash the organic layer with an aqueous solution of EDTA (10%) or dilute ammonium hydroxide. Filtration through a pad of Celite® or silica gel can also be effective.[9] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Multiple spots on TLC close to the product spot | 1. Isomeric Impurities: If the starting materials are not pure, isomeric products may form. 2. Side Reactions: Besides homocoupling and dehalogenation, other side reactions might occur. | 1. Ensure the purity of the starting materials (ethyl 2-haloisonicotinate and 4-aminophenol) by recrystallization or column chromatography before starting the reaction. 2. Optimize reaction conditions (temperature, reaction time, catalyst loading) to minimize side product formation. Careful column chromatography with a suitable solvent system is crucial for purification. |
| Product is an oil or difficult to crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent the product from solidifying. | 1. Re-purify the product using column chromatography with a shallow gradient. 2. Dry the product under high vacuum for an extended period. Trituration with a non-polar solvent like hexane or pentane can sometimes induce crystallization. |
Data Presentation: Impact of Reaction Parameters on Yield and Purity
The following data is illustrative and based on typical outcomes for Ullmann-type couplings of heteroaryl halides. Actual results may vary.
Table 1: Effect of Catalyst and Ligand on Yield and Purity
| Copper Source (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| CuI (10) | None | 120 | 24 | 45 | 80 |
| CuI (10) | L-Proline (20) | 110 | 18 | 75 | 92 |
| Cu2O (5) | N,N'-Dimethylethylenediamine (10) | 110 | 18 | 82 | 95 |
| CuI (5) | Phenanthroline (10) | 100 | 24 | 68 | 90 |
Table 2: Effect of Solvent and Base on Yield and Purity
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| DMF | K2CO3 | 120 | 24 | 65 | 88 |
| Dioxane | Cs2CO3 | 110 | 20 | 78 | 94 |
| Toluene | K3PO4 | 130 | 24 | 72 | 91 |
| DMSO | K2CO3 | 110 | 18 | 85 | 96 |
Table 3: Effect of Temperature and Reaction Time on Yield and Purity
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Observation |
| 90 | 24 | 40 | 95 | Low conversion |
| 110 | 12 | 65 | 97 | Incomplete reaction |
| 110 | 24 | 85 | 96 | Optimal balance |
| 130 | 24 | 88 | 85 | Increased side products |
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 2-chloroisonicotinate (1.0 eq)
-
4-Aminophenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-chloroisonicotinate, 4-aminophenol, CuI, L-proline, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
To remove residual copper, wash the organic layer with a 10% aqueous solution of EDTA.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 9. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Purification of Ethyl 2-(4-aminophenoxy)isonicotinate
Welcome to the technical support center for the purification of Ethyl 2-(4-aminophenoxy)isonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low yield after column chromatography.
Possible Causes:
-
Strong Adsorption to Silica Gel: The basicity of the aniline and pyridine nitrogen atoms can cause the compound to bind strongly to the acidic silica gel, leading to incomplete elution.
-
Compound Instability on Silica: Some polar compounds can degrade on acidic silica gel.
-
Inappropriate Solvent System: The chosen mobile phase may not be optimal for eluting the compound effectively.
Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a solution of triethylamine in your non-polar solvent (e.g., 1-2% triethylamine in hexane) before packing the column. This will neutralize the acidic sites on the silica.
-
Use an Amine-Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to your eluent system. This will compete with your compound for binding to the silica and improve elution.
-
Consider Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel can be highly effective in preventing strong adsorption.
-
Optimize Your Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate. Gradually increasing the polarity should move your compound up the TLC plate.
-
Reversed-Phase Chromatography: If normal-phase chromatography consistently gives low yields, consider using reversed-phase (C18) chromatography.
Issue 2: Co-elution of impurities with the desired product.
Possible Causes:
-
Similar Polarity of Impurities: Impurities such as the unreacted nitro-intermediate or other byproducts may have similar polarities to the final product, making separation difficult.
-
Overloading the Column: Applying too much crude product to the column can lead to broad peaks and poor separation.
Solutions:
-
Fine-tune the Solvent System: Use a shallow gradient of the polar solvent during column chromatography. This can help to resolve compounds with very similar Rf values. Isocratic elution with a carefully optimized solvent mixture can also be effective.
-
Recrystallization Prior to Chromatography: If the crude product is a solid, a preliminary recrystallization step can significantly enrich the desired compound and remove some impurities, making the subsequent chromatographic purification easier.
-
Check for Common Impurities: Be aware of potential impurities based on the synthetic route. The most common are likely to be the starting materials (e.g., a substituted 4-nitrophenol and an ethyl 2-halo-isonicotinate) and the intermediate nitro compound, Ethyl 2-(4-nitrophenoxy)isonicotinate.
Issue 3: The product appears as an oil or fails to crystallize during recrystallization.
Possible Causes:
-
Presence of Impurities: Even small amounts of impurities can sometimes inhibit crystallization.
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures, or it may not provide the right environment for crystal lattice formation.
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the product "oiling out" instead of forming crystals.
Solutions:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good recrystallization solvent should dissolve your compound when hot but not when cold. Common choices for compounds with aromatic and ester functionalities include ethanol, isopropanol, ethyl acetate/hexane, or toluene.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization.
-
Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Trituration: If the product oils out, you can try to induce crystallization by adding a small amount of a non-polar solvent in which the oil is insoluble (like hexane) and scratching or sonicating the mixture.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system to monitor the purification of this compound?
A good starting point for a TLC solvent system is a mixture of ethyl acetate and hexane. You can start with a 3:7 ratio of ethyl acetate to hexane and adjust the polarity based on the resulting Rf value of your product. For more polar compounds, you might need to increase the proportion of ethyl acetate or add a small amount of methanol.
Q2: My compound streaks on the TLC plate. What can I do?
Streaking on a TLC plate is often due to the compound being too acidic or basic for the silica gel. Since this compound is basic, adding a small amount of triethylamine (e.g., 1%) to your TLC developing solvent can often resolve this issue by neutralizing the acidic sites on the silica.
Q3: What are the likely impurities I should be looking for?
Based on a probable synthetic route involving a Williamson ether synthesis followed by a nitro group reduction, the most likely impurities are:
-
Ethyl 2-(4-nitrophenoxy)isonicotinate: The unreduced nitro intermediate. This will be less polar than your final product.
-
4-Aminophenol: If the ether linkage is cleaved.
-
Ethyl 2-hydroxyisonicotinate: Unreacted starting material from the ether synthesis.
-
Byproducts from the nitro reduction: Depending on the reducing agent used, various side products can be formed.
Q4: Can I use recrystallization as the sole method of purification?
For the analogous compound, Ethyl 2-(4-aminophenoxy)acetate, a simple workup followed by allowing the solution to stand resulted in the formation of "very pure crystals."[1][2] This suggests that if the reaction proceeds cleanly, recrystallization alone might be sufficient to achieve high purity for this compound as well. However, this is highly dependent on the success of the preceding synthetic steps. It is always recommended to check the purity of the recrystallized material by TLC, HPLC, or NMR.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing of the silica gel. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). If the product is not very soluble, you can perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed product to the top of the column.
-
Elution: Start eluting with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Quantitative Data
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | - |
| Mobile Phase (Starting Point) | 10-30% Ethyl Acetate in Hexane | Ethanol, Isopropanol, or Ethyl Acetate/Hexane |
| Typical Rf of Product | 0.2 - 0.4 | - |
| Expected Purity | >95% (by HPLC or NMR) | >98% (if reaction is clean) |
| Typical Yield | 60-90% | 70-95% |
Visualizations
Diagram 1: General Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Diagram 2: Troubleshooting Workflow for Column Chromatography
Caption: A decision tree for troubleshooting column chromatography.
References
improving the reaction conditions for "Ethyl 2-(4-aminophenoxy)isonicotinate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl 2-(4-aminophenoxy)isonicotinate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct approach is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable ethyl isonicotinate derivative, substituted at the 2-position with a good leaving group (e.g., chlorine or fluorine), with 4-aminophenol in the presence of a base. The electron-withdrawing nature of the ester group at the 4-position of the pyridine ring facilitates this reaction.
Q2: Which starting material is better, Ethyl 2-chloroisonicotinate or Ethyl 2-fluoroisonicotinate?
A2: In many SNAr reactions involving pyridines, the fluoride is a better leaving group than chloride, often leading to higher yields and milder reaction conditions. However, Ethyl 2-chloroisonicotinate is typically more readily available and cost-effective. The choice may depend on the desired reactivity and the availability of the starting materials.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reaction is the competing N-arylation, where the amino group of 4-aminophenol acts as the nucleophile instead of the hydroxyl group, leading to the formation of Ethyl 2-((4-aminophenyl)amino)isonicotinate. Another potential side reaction is the hydrolysis of the ethyl ester group if strong bases and high temperatures are used in the presence of water.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting materials, the desired product, and any potential side products. Staining with potassium permanganate or visualization under UV light can be used for detection.
Q5: What is the best method for purifying the final product?
A5: Column chromatography is often necessary for the purification of this compound to remove unreacted starting materials and side products. The choice of silica gel and the eluent system will be critical for achieving high purity. Recrystallization from a suitable solvent system can be employed as a final purification step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive leaving group. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Impure starting materials. | 1. If using Ethyl 2-chloroisonicotinate, consider switching to the more reactive Ethyl 2-fluoroisonicotinate. 2. Use a stronger base such as potassium tert-butoxide or sodium hydride. Ensure the base is fresh and anhydrous. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. 4. Verify the purity of starting materials by NMR or other analytical techniques. |
| Formation of Significant Side Products (e.g., N-arylation) | 1. The amino group of 4-aminophenol is competing as the nucleophile. 2. Reaction conditions favor N-arylation. | 1. Protect the amino group of 4-aminophenol (e.g., as an acetamide) before the SNAr reaction, followed by a deprotection step. 2. Optimize the base and solvent system. A less polar, aprotic solvent might favor O-arylation. |
| Product Decomposition | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Strong basic conditions leading to ester hydrolysis. | 1. Reduce the reaction temperature and monitor the reaction closely by TLC. 2. Stop the reaction as soon as the starting material is consumed. 3. Use a milder base (e.g., potassium carbonate) and ensure anhydrous conditions to minimize ester cleavage. |
| Difficult Purification | 1. Product and impurities have similar polarities. 2. Oily product that is difficult to crystallize. | 1. Optimize the eluent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if separation on silica is poor. 2. Attempt to form a salt of the product (if it has a basic site) to facilitate crystallization. Trituration with a non-polar solvent can sometimes induce solidification. |
Experimental Protocols
Synthesis of this compound via SNAr Reaction
Materials:
-
Ethyl 2-chloroisonicotinate (1.0 eq)
-
4-Aminophenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-chloroisonicotinate, 4-aminophenol, and potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume of DMF should be sufficient to ensure good stirring of the suspension.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected yields based on analogous SNAr reactions of 2-halopyridines with phenolic nucleophiles. These values should serve as a benchmark for optimizing the synthesis of this compound.
| Leaving Group | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Cl | K₂CO₃ | DMF | 120 | 60-75 |
| Cl | NaH | THF | 65 | 70-85 |
| F | K₂CO₃ | Acetonitrile | 80 | 75-90 |
| F | Cs₂CO₃ | Dioxane | 100 | 80-95 |
Visualizations
Caption: Proposed SNAr reaction mechanism for the synthesis.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
stability and storage of "Ethyl 2-(4-aminophenoxy)isonicotinate"
Troubleshooting Guide
Q1: I am seeing unexpected peaks in my analytical analysis (HPLC, LC-MS). Could my sample of Ethyl 2-(4-aminophenoxy)isonicotinate be degrading?
A1: The appearance of unexpected peaks in your analytical run is a strong indicator of sample degradation.[1] Aromatic amines and esters can be susceptible to degradation under improper storage or handling conditions. To confirm degradation, you can try running a fresh sample from a new, unopened container if available and compare the results.
Q2: My sample has changed color. Is this a sign of degradation?
A2: Yes, a change in color, such as yellowing or darkening, is a common visual indicator of degradation for many organic compounds, particularly aromatic amines which can oxidize to form colored impurities.
Q3: I am experiencing inconsistent results in my experiments. Could this be related to the stability of this compound?
A3: Inconsistent experimental results can certainly be a consequence of compound instability. If the compound degrades over the course of your experiments, the concentration of the active molecule will change, leading to variability in your outcomes. It is crucial to ensure that your experimental conditions (e.g., solvent, pH, temperature, light exposure) are not contributing to degradation.
Q4: How can I identify the degradation products of this compound?
A4: Identifying degradation products typically requires advanced analytical techniques.[2] Methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the chemical structures of impurities and degradation products.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for structural elucidation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: While specific data for this compound is unavailable, based on the general properties of aromatic amines, it is recommended to store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (-20°C) or freezing (-70°C) is advisable to minimize degradation.[5]
Q2: How should I store solutions of this compound?
A2: Solutions of aromatic amines are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C), protected from light, and potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of solvent is also critical; aprotic solvents are often preferred over protic solvents, and the pH should be carefully considered as some aromatic amines are unstable in acidic conditions.[6]
Q3: What are the likely degradation pathways for this compound?
A3: Given its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The aminophenoxy group is prone to oxidation, which can be accelerated by exposure to air and light.[7] This can lead to the formation of colored byproducts.
-
Hydrolysis: The ester group can undergo hydrolysis, particularly in the presence of water and either acid or base, to form the corresponding carboxylic acid and ethanol.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.[7]
Q4: What analytical methods are suitable for assessing the purity and stability of this compound?
A4: The purity and stability of this compound can be monitored using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for assessing purity and quantifying the parent compound.[3] For identifying potential degradation products, LC-MS/MS or GC-MS are more powerful due to their ability to provide structural information.[3][4]
Summary of Recommended Storage Conditions
| Condition | Solid Form | In Solution |
| Temperature | -20°C to 4°C (Long-term) | -20°C to -80°C (Short-term) |
| Light | Store in the dark (amber vial) | Protect from light (amber vial/foil) |
| Atmosphere | Tightly sealed container | Inert atmosphere (Nitrogen/Argon) |
| Solvent | N/A | Prepare fresh; use dry, aprotic solvents if possible |
Experimental Protocols
General Protocol for Assessing Compound Stability (Forced Degradation Study)
Forced degradation studies are essential to understand the stability of a compound under various stress conditions.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Application of Stress Conditions: Aliquot the stock solution into several vials and expose them to different stress conditions. Recommended stress factors include:
-
Acidic Conditions: Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl).
-
Basic Conditions: Add a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH).
-
Oxidative Conditions: Add a small amount of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solution to UV light.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to a control sample (stored under ideal conditions) to identify and quantify degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
preventing side reactions in the synthesis of diaryl ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diaryl ethers.
Frequently Asked Questions (FAQs)
Q1: My diaryl ether synthesis is resulting in low yields. What are the common causes and how can I improve it?
A1: Low yields in diaryl ether synthesis can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Inadequate temperature, reaction time, or inefficient mixing can hinder the reaction's progress. The choice of solvent and base is also critical and substrate-dependent.
-
Catalyst and Ligand: The catalyst system may be suboptimal for your specific substrates. For instance, in copper-catalyzed Ullmann-type reactions, the choice of ligand can significantly impact yield. Similarly, in palladium-catalyzed Buchwald-Hartwig reactions, the ligand plays a crucial role.
-
Substrate Reactivity: The electronic and steric properties of your aryl halide and phenol can affect reactivity. Electron-withdrawing groups on the aryl halide generally facilitate the reaction, while sterically hindered substrates may require more forcing conditions or specialized catalyst systems.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
To improve your yield, consider systematically optimizing the reaction conditions, screening different catalysts and ligands, and ensuring the purity of your starting materials and reagents.
Q2: I am observing significant amounts of side products in my reaction mixture. What are the most common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired diaryl ether formation. The most common ones include:
-
Homocoupling of Starting Materials: Aryl halides can couple with themselves to form biaryl compounds, especially in Ullmann-type reactions.
-
Dehalogenation: The aryl halide can be reduced, leading to the formation of an arene.
-
C-Alkylation: The phenoxide can act as an ambident nucleophile, leading to alkylation on the aromatic ring instead of the oxygen atom.[1][2] This is more prevalent with certain phenoxide structures.
-
Elimination Reactions: In cases where the reaction involves an alkyl halide (though less common for diaryl ether synthesis), base-catalyzed elimination can compete with substitution.[1]
-
Hydrolysis of the Catalyst: Water present in the reaction mixture can deactivate the catalyst.
To minimize these side reactions, you can:
-
Optimize the Catalyst/Ligand System: Certain ligands can promote the desired C-O bond formation and suppress side reactions.
-
Control the Reaction Temperature: Higher temperatures can sometimes favor side reactions.[3]
-
Choose the Appropriate Base: The choice of base can influence the selectivity of the reaction. For example, using a bulky base might disfavor certain side reactions.
-
Ensure Anhydrous Conditions: Using dry solvents and reagents can prevent catalyst deactivation and other water-mediated side reactions.
Q3: How do I choose the right synthetic method for my target diaryl ether?
A3: The choice between methods like the Ullmann condensation and the Buchwald-Hartwig amination depends on several factors:
-
Substrate Scope: The Buchwald-Hartwig reaction is generally more versatile and tolerates a wider range of functional groups compared to the traditional Ullmann condensation.[4][5]
-
Reaction Conditions: Ullmann reactions often require high temperatures (around 200 °C), whereas Buchwald-Hartwig reactions can often be performed under milder conditions.[3][4] However, modern modifications of the Ullmann reaction have been developed to proceed at lower temperatures.
-
Cost and Availability of Catalysts: Copper catalysts used in Ullmann reactions are generally less expensive than the palladium and specialized phosphine ligands used in Buchwald-Hartwig reactions.[4]
-
Sensitivity to Air and Moisture: Palladium catalysts and their ligands can be sensitive to air and moisture, requiring inert atmosphere techniques. Some copper-based systems can be more robust.
Troubleshooting Guides
Issue 1: Low or No Conversion in Ullmann Condensation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use freshly sourced or properly stored copper catalyst. Consider in-situ generation of "activated" copper powder.[3] |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or organic bases like Et₃N.[6] The choice of base can be critical for achieving good yields. |
| Unsuitable Solvent | High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.[3][6] Screen different solvents to find the optimal one for your substrates. |
| Insufficient Temperature | Traditional Ullmann reactions require high temperatures.[3] Gradually increase the temperature, but be mindful of potential side reactions. |
| Poor Ligand Choice | For modern Ullmann reactions, screen different N- or O-donor ligands to accelerate the reaction and allow for lower temperatures.[4] |
Issue 2: Poor Selectivity in Buchwald-Hartwig Diaryl Ether Synthesis
| Possible Cause | Troubleshooting Step |
| Suboptimal Ligand | The choice of phosphine ligand is crucial.[7] Screen a variety of bulky, electron-rich ligands to improve selectivity for C-O coupling. |
| Incorrect Base | The pKa and steric bulk of the base can influence the reaction outcome. Screen bases like NaOtBu, K₃PO₄, or Cs₂CO₃. |
| Formation of Side Products | Analyze the crude reaction mixture to identify major side products. This can provide clues about competing reaction pathways. |
| Aryl Halide Reactivity | Aryl chlorides can be less reactive than bromides or iodides.[8] If using an aryl chloride, a more active catalyst system may be required. |
Quantitative Data Summary
Table 1: Effect of Base and Solvent on Diaryl Ether Synthesis Yield (Ullmann-type Reaction)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | Toluene | 110 | 75 |
| 2 | K₃PO₄ | Toluene | 110 | 82 |
| 3 | K₂CO₃ | DMF | 120 | 93[6] |
| 4 | Et₃N | DMF | 120 | 89[6] |
| 5 | NaH | Dioxane | 100 | 65 |
Data is illustrative and compiled from typical results reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Ullmann Condensation
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., N,N-dimethylglycine, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF, 3 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the phenol (1.2 mmol).
-
Seal the tube, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene, 2 mL) via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General schematic of diaryl ether synthesis and common side reactions.
Caption: Troubleshooting workflow for low yield in diaryl ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(4-aminophenoxy)isonicotinate
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up synthesis of Ethyl 2-(4-aminophenoxy)isonicotinate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the two-step synthesis process. The most common industrial route involves the initial formation of a nitro-intermediate followed by reduction.
Step 1: Williamson Ether Synthesis / SNAr
Question 1: My yield for the etherification of 4-nitrophenol with ethyl 2-chloroisonicotinate is low. What are the potential causes and solutions?
Answer: Low yields in this step are typically due to incomplete reaction, side reactions, or suboptimal conditions. Consider the following:
-
Base Strength & Solubility: The base (e.g., K₂CO₃, Cs₂CO₃) must be strong enough to deprotonate the 4-nitrophenol but not so strong as to cause hydrolysis of the ester. Ensure the base is finely powdered and well-agitated to maximize surface area. For scale-up, using a stronger base like potassium tert-butoxide might be an option, but requires strict anhydrous conditions.
-
Solvent Choice: A polar aprotic solvent like DMF, DMAc, or NMP is crucial for solubilizing the phenoxide salt and promoting the SNAr reaction. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material and product.
-
Reaction Temperature: The reaction may require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Monitor the reaction progress by HPLC or TLC to determine the optimal time and temperature. Prolonged high temperatures can lead to decomposition.
-
Side Reactions: The aryloxide can compete with alkylation on the pyridine ring itself, although this is less common. The primary competing reaction is often the base-catalyzed elimination of the alkylating agent.[1]
Question 2: I am observing significant impurities after the etherification step. How can I improve the purity of my intermediate, Ethyl 2-(4-nitrophenoxy)isonicotinate?
Answer: Impurities often arise from unreacted starting materials or side products.
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the 4-nitrophenol to ensure the more valuable ethyl 2-chloroisonicotinate is fully consumed.
-
Work-up Procedure: A well-designed work-up is critical. Quenching the reaction mixture in water will precipitate the product while dissolving inorganic salts. Washing the crude solid with a non-polar solvent (like hexanes or heptane) can remove less polar impurities, while a wash with a protic solvent (like isopropanol or ethanol) can remove residual 4-nitrophenol.
-
Recrystallization: If purity is still an issue, recrystallization of the crude intermediate from a suitable solvent system (e.g., Ethyl Acetate/Heptane, Toluene, or Ethanol) is highly effective.
Step 2: Aromatic Nitro Group Reduction
Question 3: My catalytic hydrogenation of the nitro-intermediate is slow or has stalled. What should I do?
Answer: Stalled hydrogenations are a common scale-up challenge.
-
Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Pd/C) may be poisoned or deactivated. Common poisons include sulfur compounds or residual starting materials from the previous step. Ensure the intermediate is of high purity. If the reaction stalls, filtering the mixture and adding fresh catalyst may be necessary.
-
Hydrogen Pressure & Agitation: On a larger scale, efficient mass transfer of hydrogen gas to the catalyst surface is critical. Ensure agitation is vigorous enough to keep the catalyst suspended and maximize gas-liquid contact. Increasing hydrogen pressure can also increase the reaction rate.[2]
-
Solvent System: A protic co-solvent like ethanol or acetic acid can often accelerate the hydrogenation rate.[2] For substrates with poor solubility, solvents like THF may be required.[2]
Question 4: During scale-up of the nitro reduction, I am concerned about the exotherm. How can this be safely managed?
Answer: The catalytic hydrogenation of aromatic nitro compounds is highly exothermic and requires careful thermal management to prevent a runaway reaction.[3]
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a semi-batch process. The reaction can be controlled by the addition rate of the nitro-compound solution to the reactor containing the catalyst and solvent, or by controlling the rate of hydrogen gas flow.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is essential for designing a safe process.[3]
-
Alternative Reagents: For better control, consider catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid.[4] While still exothermic, the heat release can be more easily controlled by the addition rate of the donor. Another alternative is reduction with metals in acidic conditions (e.g., Fe/NH₄Cl), which is often more manageable on a large scale.[5][6]
Question 5: The final product, this compound, is showing color and contains dark impurities. What is the cause?
Answer: The product is an aniline derivative, which is susceptible to air oxidation, leading to colored impurities. Furthermore, incomplete reduction can form intermediates that lead to colored azo or azoxy dimers.[7][8]
-
Inert Atmosphere: Handle the final product under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during isolation, drying, and packaging.
-
Complete Reduction: Ensure the reduction reaction goes to full completion by monitoring with HPLC. The presence of hydroxylamine intermediates is a key problem, as they can accumulate and lead to impurities.[7][8][9]
-
Purification: If colored impurities are present, they can often be removed by treating the product solution with activated carbon (charcoal) followed by filtration through a pad of celite. Subsequent recrystallization should yield a pure, off-white to light-colored solid.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for a laboratory-scale synthesis, which can be used as a baseline for scale-up development.
| Parameter | Step 1: Ether Synthesis | Step 2: Nitro Reduction (Catalytic Hydrogenation) |
| Scale | 50 g (Ethyl 2-chloroisonicotinate) | 50 g (Ethyl 2-(4-nitrophenoxy)isonicotinate) |
| Key Reagents | 4-Nitrophenol (1.1 eq), K₂CO₃ (2.0 eq) | 5% Pd/C (1-2 mol%), Hydrogen gas (H₂) |
| Solvent | N,N-Dimethylformamide (DMF, 5-10 vol) | Ethanol or Ethyl Acetate (10-15 vol) |
| Temperature | 90 - 110 °C | 25 - 40 °C |
| Pressure | Atmospheric | 50 - 100 psi (3.5 - 7 bar) |
| Time | 6 - 12 hours | 4 - 8 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Typical Purity (Crude) | >95% (by HPLC) | >97% (by HPLC) |
| Typical Purity (Final) | >99% (after recrystallization) | >99.5% (after recrystallization) |
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 2-(4-nitrophenoxy)isonicotinate (Intermediate)
-
Reactor Setup: Charge a clean, dry, 10 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with Ethyl 2-chloroisonicotinate (1.00 kg, 5.39 mol).
-
Reagent Addition: Add 4-nitrophenol (0.82 kg, 5.93 mol, 1.1 eq) and finely powdered anhydrous potassium carbonate (1.49 kg, 10.78 mol, 2.0 eq).
-
Solvent Addition: Charge anhydrous N,N-Dimethylformamide (DMF, 6.0 L) to the reactor.
-
Reaction: Begin vigorous stirring and heat the mixture to 100 °C. Maintain the temperature and monitor the reaction progress by HPLC every 2 hours until the consumption of ethyl 2-chloroisonicotinate is >99%.
-
Work-up and Isolation: Cool the reaction mixture to 50 °C. Slowly add the dark reaction slurry to a separate vessel containing 30 L of purified water with stirring.
-
Filtration: Stir the resulting suspension for 1 hour at room temperature, then filter the solid product.
-
Washing: Wash the filter cake sequentially with purified water (3 x 5 L) and then with cold isopropanol (2 x 2 L) to remove residual DMF and unreacted 4-nitrophenol.
-
Drying: Dry the pale-yellow solid in a vacuum oven at 60 °C until a constant weight is achieved.
-
Expected Outcome: 1.35 - 1.45 kg of Ethyl 2-(4-nitrophenoxy)isonicotinate (Yield: 87-93%).
Protocol 2: Scale-Up Synthesis of this compound (Final Product)
-
Reactor Setup: To a 20 L stainless steel hydrogenation reactor, charge Ethyl 2-(4-nitrophenoxy)isonicotinate (1.00 kg, 3.47 mol) and 10 L of Ethanol.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (50% wet, 50 g dry weight basis, ~1.4 mol%).
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 60 psi with hydrogen.
-
Reaction: Begin vigorous agitation and maintain the internal temperature below 40 °C using jacket cooling (the reaction is highly exothermic). Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion by HPLC analysis (<0.5% starting material).
-
Filtration: Vent the reactor and purge three times with nitrogen. Carefully filter the reaction mixture through a celite pad to remove the palladium catalyst. Wash the pad with Ethanol (2 x 1 L).
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to approximately 2 L.
-
Crystallization & Isolation: Slowly add heptane (8 L) to the concentrated solution with stirring to induce crystallization. Cool the slurry to 0-5 °C and stir for 2 hours. Filter the product.
-
Drying: Wash the filter cake with cold heptane (2 L) and dry the product in a vacuum oven at 45 °C under a slight nitrogen bleed.
-
Expected Outcome: 0.82 - 0.87 kg of this compound as an off-white solid (Yield: 91-96%).
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
Caption: Overall workflow for the two-step synthesis of the target compound.
Caption: Troubleshooting flowchart for an incomplete nitro reduction reaction.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Ethyl 2-(4-aminophenoxy)isonicotinate Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and GC-MS analysis of "Ethyl 2-(4-aminophenoxy)isonicotinate" and its potential impurities. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in "this compound"?
A1: Impurities can originate from various stages of the manufacturing process and storage. The primary sources include:
-
Starting Materials: Unreacted starting materials such as 4-aminophenol, ethyl isonicotinate, or their precursors.
-
Intermediates: Incomplete reactions can lead to the presence of intermediate products.
-
By-products: Side reactions occurring during the synthesis can generate unintended molecules.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like heat, light, moisture, or interaction with excipients.
Q2: Why is it important to analyze for impurities in "this compound"?
A2: Impurity profiling is a critical aspect of pharmaceutical development and quality control.[1] Even at trace levels, impurities can affect the safety, efficacy, and stability of the final drug product.[1] Regulatory agencies have strict guidelines for the identification, qualification, and quantification of impurities.
Q3: What are the recommended analytical techniques for impurity analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary technique for analyzing non-volatile and thermally labile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and semi-volatile impurities.
Q4: How can I develop a stability-indicating HPLC method for "this compound"?
A4: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assay of the active ingredient. To develop such a method, you should perform forced degradation studies.[2][3][4][5] This involves subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2][3][4][5] The analytical method must then be able to resolve all the resulting degradation peaks from the main peak and from each other.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing for the Analyte Peak | - Column overload. - Active sites on the column interacting with the basic nitrogen of the pyridine ring. - Incompatible sample solvent. | - Reduce the injection volume or sample concentration. - Use a column with end-capping or a base-deactivated stationary phase. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Dissolve the sample in the mobile phase. |
| Ghost Peaks | - Contaminated syringe or injection port. - Carryover from a previous injection. - Impurities in the mobile phase. | - Clean the syringe and injection port. - Implement a needle wash step in the autosampler sequence. - Run a blank gradient to check for mobile phase contamination. - Use high-purity solvents and freshly prepared mobile phase. |
| Baseline Noise or Drift | - Detector lamp aging. - Air bubbles in the detector flow cell. - Contaminated mobile phase or column. - Inadequate temperature control.[6] | - Replace the detector lamp if nearing the end of its lifetime. - Purge the system to remove air bubbles. - Flush the column with a strong solvent. - Use a column oven to maintain a stable temperature.[6] |
| Poor Resolution Between Impurity Peaks | - Inappropriate mobile phase composition or pH. - Unsuitable column chemistry. - Gradient slope is too steep. | - Optimize the mobile phase organic content and pH. The aromatic and amine functionalities suggest that pH will significantly impact retention and selectivity. - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). - Flatten the gradient profile in the region where the critical peaks elute. |
| Retention Time Shifts | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure accurate composition. - Use a column oven for consistent temperature. - Check for leaks and ensure the pump is delivering a stable flow rate. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | - Syringe issue (not drawing sample). - Inlet or column leak. - Incorrect injection parameters. | - Verify that the syringe is functioning correctly. - Perform a leak check on the inlet and column connections. - Ensure the injector temperature is appropriate for the analytes' volatility without causing degradation. |
| Peak Broadening or Tailing (especially for the aminophenoxy moiety) | - Active sites in the inlet liner or column. - Sample degradation in the hot inlet. | - Use a deactivated inlet liner. - Consider derivatization of the amine group to make it less polar and more stable. - Optimize the injector temperature to be as low as possible while still ensuring complete vaporization. |
| Split Peaks | - Poor injection technique (manual injection). - Column void at the inlet. - Incompatible solvent and inlet temperature. | - Use an autosampler for consistent injections. - Re-cut the front of the column and reinstall. - Ensure the solvent expands appropriately in the liner without backflash. |
| Baseline Noise or High Bleed | - Column bleed at high temperatures. - Contaminated carrier gas. - Septum bleed. | - Use a low-bleed column and operate within its recommended temperature range. - Ensure high-purity carrier gas with appropriate traps. - Use a high-quality, low-bleed septum and replace it regularly. |
Predicted Impurities and Analytical Data
Based on a hypothetical synthesis route involving the reaction of a salt of 4-aminophenol with ethyl 2-chloroisonicotinate, the following potential impurities could be present.
Table 1: Potential Process-Related Impurities of this compound
| Impurity Name | Structure | Potential Source |
| 4-Aminophenol | Unreacted starting material | |
| Ethyl 2-chloroisonicotinate | Unreacted starting material | |
| Isonicotinic acid | Hydrolysis of the ester | |
| 2-Hydroxyisonicotinic acid | Hydrolysis of the ether linkage | |
| Di-substituted by-product | Reaction of 4-aminophenol at both the amine and hydroxyl groups |
Table 2: Hypothetical HPLC-UV and MS Data for Predicted Impurities
| Compound | Expected Retention Time (min) | λmax (nm) | [M+H]+ |
| 4-Aminophenol | ~ 2.5 | 230, 290 | 110.06 |
| Isonicotinic acid | ~ 3.0 | 222, 275 | 124.04 |
| This compound | ~ 15.0 | 245, 295 | 273.10 |
| Ethyl 2-chloroisonicotinate | ~ 18.0 | 225, 270 | 186.03 |
Note: The retention times are hypothetical and will depend on the specific chromatographic conditions.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling (Starting Point)
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities (Starting Point)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-450 amu
-
Sample Preparation: Dissolve the sample in methanol or dichloromethane to a final concentration of 1 mg/mL.
Visualizations
Caption: HPLC analysis workflow for impurity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: Cleavage of Ethyl 2-(4-aminophenoxy)isonicotinate Containing Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2-(4-aminophenoxy)isonicotinate containing linkers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cleavage sites within the this compound linker?
The this compound linker possesses two primary sites susceptible to cleavage: the ethyl ester and the aryl ether bond. The relative ease of cleavage depends significantly on the chosen reaction conditions. Generally, the ester bond is more labile and can be hydrolyzed under standard acidic or basic conditions. In contrast, the aryl ether bond is significantly more stable and requires harsher conditions for cleavage.
Q2: How can I selectively cleave the ethyl ester without affecting the aryl ether linkage?
Selective hydrolysis of the ethyl ester can be readily achieved under basic conditions. The use of a mild base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a solvent mixture like tetrahydrofuran (THF) and water at room temperature is typically effective. The aryl ether bond is resistant to these conditions.
Q3: What conditions are required to cleave the aryl ether bond?
Cleavage of the aryl ether bond is a more challenging transformation and generally necessitates strong Lewis acids or vigorous hydrohalic acids. Reagents such as boron tribromide (BBr₃), boron trichloride (BCl₃), or hydrobromic acid (HBr) are commonly employed. It is important to note that these conditions are harsh and will likely cleave the ethyl ester bond as well.
Q4: Can I selectively cleave the aryl ether bond in the presence of the ethyl ester?
Selective cleavage of an unactivated aryl ether in the presence of an ester is difficult to achieve through standard hydrolysis methods, as the required acidic conditions would likely hydrolyze the ester as well.[1] However, specific reagents and conditions can be employed to enhance selectivity. For instance, certain Lewis acids or specialized catalytic systems might favor ether cleavage while minimizing ester hydrolysis, although this often requires careful optimization.[2]
Q5: My linker is part of a larger molecule, like a PROTAC or ADC. How does this affect the cleavage strategy?
When the linker is part of a larger biomolecule, the stability of the entire construct under the cleavage conditions is paramount. For antibody-drug conjugates (ADCs), harsh acidic or basic conditions can denature the antibody.[3] In such cases, enzymatic cleavage or linkers designed to cleave under specific physiological conditions (e.g., in the acidic environment of a lysosome) are preferred.[3][4] For PROTACs, while the stability constraints may be less severe than for antibodies, the potential for off-target reactions with other functional groups on the molecule must be considered.
Q6: What are the expected products of the cleavage reactions?
-
Selective Ester Hydrolysis: Cleavage of the ethyl ester will yield 2-(4-aminophenoxy)isonicotinic acid and ethanol.
-
Aryl Ether Cleavage (assuming subsequent ester hydrolysis): Cleavage of the aryl ether and the ester will result in 4-aminophenol and 2-carboxyisonicotinic acid (or its ethyl ester if the ester remains intact, which is unlikely under typical ether cleavage conditions).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Ester Hydrolysis | 1. Insufficient amount of base. 2. Short reaction time. 3. Low reaction temperature. 4. Poor solubility of the starting material. | 1. Increase the molar excess of the base (e.g., LiOH, NaOH). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Gently warm the reaction mixture (e.g., to 40°C). 4. Add a co-solvent like methanol or dioxane to improve solubility. |
| Incomplete Aryl Ether Cleavage | 1. Reagent degradation (e.g., BBr₃ is sensitive to moisture). 2. Insufficient amount of cleaving reagent. 3. Reaction temperature is too low. | 1. Use a fresh bottle of the reagent. 2. Increase the equivalents of the Lewis acid or use a higher concentration of hydrohalic acid. 3. Gradually increase the reaction temperature, potentially to reflux, while carefully monitoring the reaction. |
| Formation of Side Products | 1. Reaction conditions are too harsh, leading to degradation of the starting material or products. 2. Presence of other reactive functional groups in the molecule. | 1. Reduce the reaction temperature or use a milder cleaving reagent if possible. 2. Protect other sensitive functional groups prior to the cleavage reaction. |
| Both Ester and Ether are Cleaved When Only Ester Cleavage Was Intended | Use of acidic conditions for ester hydrolysis. | Switch to basic hydrolysis conditions (e.g., LiOH in THF/water), which are selective for the ester.[5][6][7] |
| Low Yield of Cleaved Product | 1. Product degradation during workup. 2. Adsorption of the product onto silica gel during purification. | 1. Use a milder workup procedure. For example, if the product is acid-sensitive, avoid strong acids. 2. Use a different stationary phase for chromatography (e.g., alumina) or add a modifier to the eluent (e.g., a small amount of acetic acid or triethylamine). |
Experimental Protocols
Protocol 1: Selective Hydrolysis of the Ethyl Ester
This protocol describes the selective cleavage of the ethyl ester group to yield 2-(4-aminophenoxy)isonicotinic acid.
Materials:
-
This compound containing molecule
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Protocol 2: Cleavage of the Aryl Ether Bond
This protocol outlines a general procedure for the cleavage of the aryl ether bond using boron tribromide. Caution: This procedure is likely to cleave the ethyl ester as well.
Materials:
-
This compound containing molecule
-
Boron tribromide (BBr₃) (1 M solution in dichloromethane is recommended for easier handling)
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add BBr₃ (3-5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of anhydrous methanol.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Carefully add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method.
Diagrams
Caption: Decision workflow for selecting the appropriate cleavage protocol.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
Navigating the Stability Landscape of PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its pharmacokinetic profile and overall efficacy. An ideal linker must maintain its integrity in the physiological environment to effectively bring the target protein and the E3 ligase into proximity. This guide provides a comparative overview of the stability of various PROTAC linkers, with a focus on the structural class represented by "Ethyl 2-(4-aminophenoxy)isonicotinate," and presents supporting experimental methodologies.
Key Stability Considerations for PROTAC Linkers
The in vivo and in vitro stability of a PROTAC is significantly influenced by the chemical nature of its linker. Key factors that govern linker stability include:
-
Length and Flexibility: Longer, more flexible linkers, such as those based on long polyethylene glycol (PEG) or alkyl chains, often exhibit increased susceptibility to metabolism.[1][] Shorter and more rigid linkers tend to possess greater metabolic stability.[3]
-
Chemical Composition: The inclusion of specific chemical moieties can drastically alter stability. For instance, ether linkages can be prone to oxidative metabolism.[4] Conversely, the incorporation of rigidifying elements like cyclic structures (e.g., piperazine, piperidine) or aromatic rings (e.g., pyridine) can enhance metabolic stability.[5][]
-
Attachment Points: The points at which the linker is connected to the target protein binder and the E3 ligase ligand can influence steric hindrance and accessibility for metabolic enzymes, thereby affecting stability.
Comparative Stability of PROTAC Linkers
While direct, publicly available experimental stability data for PROTACs specifically containing the "this compound" linker is limited, we can infer its likely stability profile based on its structural components—an aryl ether and a pyridine ring. The following table provides a comparative summary of the stability of common PROTAC linker types, with a representative projection for the aryl ether/pyridine-containing linker class.
| Linker Type | Representative Structure | Typical Half-life (t½) in Human Liver Microsomes (HLM) | Key Stability Characteristics |
| Alkyl Chain | -(CH₂)n- | < 30 min (for longer chains) | Prone to oxidation, especially on longer, flexible chains.[] |
| PEG Chain | -(CH₂CH₂O)n- | 30 - 60 min | Generally more stable than alkyl chains but can still be metabolized.[4] |
| Alkyl-Piperazine | -(CH₂)n-N(C₄H₈)N- | > 120 min | The cyclic piperazine moiety significantly enhances metabolic stability.[] |
| Dual Pyridine (Rigid) | Pyridine-(CH₂)n-Pyridine | > 145 min | The rigid aromatic structure provides high resistance to metabolism.[5] |
| Aryl Ether/Pyridine | -O-Ph-Pyridine- | Estimated: 60 - 120 min | The ether linkage may be a site of metabolism, but the rigid aromatic and pyridine rings likely confer a moderate to high degree of stability. |
Note: The half-life for the Aryl Ether/Pyridine linker is an educated estimate based on the known stability of its constituent motifs. Actual experimental data is required for a definitive assessment.
Experimental Protocols for Stability Assessment
To ensure robust and reproducible stability data, standardized in vitro assays are employed. Below are detailed protocols for two key stability assays.
Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile for reaction termination.
-
-
Incubation:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Add human liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Termination:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.
-
The half-life (t½) is determined by plotting the natural logarithm of the remaining compound percentage against time.
-
Plasma Stability Assay
This assay evaluates the chemical and enzymatic stability of a compound in plasma.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human plasma.
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile for reaction termination.
-
-
Incubation:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Add human plasma to the working solution.
-
Incubate the mixture at 37°C.
-
-
Time Points and Termination:
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is terminated by adding ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.
-
The half-life (t½) is determined from the degradation curve.
-
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow for assessing their stability.
Caption: General mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for in vitro stability assays.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Untitled Document [arxiv.org]
- 5. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Ethyl 2-(4-aminophenoxy)isonicotinate-Based Inhibitors and Related Compounds
A comprehensive in silico evaluation of isonicotinoyl hydrazide and aminophenoxy derivatives reveals key structural insights for targeted inhibitor design. This guide provides a comparative analysis of their docking performance against various protein targets, supported by available experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The scaffold "Ethyl 2-(4-aminophenoxy)isonicotinate" represents a promising starting point for the design of novel therapeutic agents. Due to the limited availability of direct comparative studies on this specific molecule, this guide provides a broader analysis of two key related structural classes: isonicotinoyl hydrazide derivatives and aminophenoxy-based inhibitors. By examining their interactions with various biological targets through molecular docking and correlating these findings with experimental data, we can elucidate crucial structure-activity relationships to inform future inhibitor design.
Comparative Analysis of Docking Performance
To provide a clear comparison, the following tables summarize the molecular docking scores and, where available, the corresponding experimental inhibitory activities (IC50 or Ki values) for representative isonicotinoyl hydrazide and aminophenoxy derivatives against their respective protein targets.
Isonicotinoyl Hydrazide Derivatives
This class of compounds has been investigated for its inhibitory potential against a range of enzymes, notably the main protease (Mpro) of SARS-CoV-2 and Aurora-A kinase.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Experimental Activity (IC50/Ki) | Reference |
| N-(2-isonicotinoylhydrazine-carbonthioyl)benzamide | SARS-CoV-2 Mpro | -123.23 | Not Reported | [1][2] |
| (E)-N'-(1-phenylethylidene)-nicotinohydrazide (enol form) | SARS-CoV-2 Mpro | -123.12 | Not Reported | [1][2] |
| Pyrazole Derivative (P-6) | Aurora-A Kinase | Not Reported | 0.11 ± 0.03 µM (IC50) | [3] |
| Pyrazole Derivative (P-20) | Aurora-A Kinase | Not Reported | Not as potent as P-6 | [3] |
Aminophenoxy-Based Derivatives
Derivatives featuring an aminophenoxy moiety have been explored as antagonists for the androgen receptor, a key target in prostate cancer therapy. While specific docking scores were not detailed in the available literature, experimental activities provide a basis for comparison.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Experimental Activity (IC50) | Reference |
| 4-(4-benzoylaminophenoxy)phenol Derivative (6i) | Androgen Receptor | Not Reported | 14.65 ± 1.35 µM | Not Found |
Experimental Protocols: Molecular Docking
The following provides a generalized, detailed methodology for performing molecular docking studies, based on common practices in the field. This protocol is designed to be adaptable for various software packages like AutoDock Vina.
1. Preparation of the Receptor Protein:
-
Obtain Protein Structure: The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Pre-processing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Protonation: Hydrogen atoms are added to the protein structure, and ionization states of amino acid residues are assigned based on a physiological pH of 7.4.
-
Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the grid box are determined to encompass the entire binding pocket where the ligand is expected to interact.
2. Preparation of the Ligand Molecules:
-
3D Structure Generation: The 2D structures of the inhibitor molecules are converted into 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a stable, low-energy conformation.
-
Torsion Angle Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation:
-
Software: A molecular docking program such as AutoDock Vina is utilized.
-
Docking Algorithm: The software employs a search algorithm (e.g., a Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the receptor's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. This function typically considers factors like intermolecular energies, electrostatic interactions, and van der Waals forces.
4. Analysis of Docking Results:
-
Binding Energy: The docking results are ranked based on the predicted binding energy (in kcal/mol). More negative values indicate a higher predicted binding affinity.
-
Pose Analysis: The binding poses of the ligands with the best scores are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
-
Validation: The docking protocol is often validated by redocking a known inhibitor into the active site and comparing the predicted pose with the experimentally determined crystal structure.
Signaling Pathways and Experimental Workflows
To visualize the biological context of the targeted inhibitors and the general process of in silico drug design, the following diagrams are provided in the DOT language for use with Graphviz.
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and Inhibition.
General Workflow for In Silico Docking Studies
Caption: A generalized workflow for in silico molecular docking studies.
References
head-to-head comparison of "Ethyl 2-(4-aminophenoxy)isonicotinate" with other building blocks
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a detailed comparison of "Ethyl 2-(4-aminophenoxy)isonicotinate" with a closely related and well-documented alternative, "Ethyl 2-(4-aminophenoxy)acetate," to inform the strategic design of new molecular entities.
The core structure, an aminophenoxy moiety linked to an ethyl ester, is a versatile scaffold found in a variety of biologically active compounds. The nature of the aromatic ring system bearing the ester functionality can significantly influence the physicochemical properties, reactivity, and biological activity of the resulting molecules. This comparison focuses on the differences between an isonicotinate and an acetate derivative, providing available experimental data for synthesis and properties.
Overview of Compared Building Blocks
This compound is a commercially available building block that incorporates an isonicotinate core. The pyridine nitrogen at the 4-position of the isonicotinate ring can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule. While readily procurable, detailed synthetic protocols and performance data for this specific building block are not extensively reported in peer-reviewed literature.
Ethyl 2-(4-aminophenoxy)acetate is a structurally similar building block where the isonicotinate moiety is replaced by a simpler acetate group. This compound has been described in the literature as a key precursor for the synthesis of dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators, which are of interest in the development of therapies for type 2 diabetes. Its synthesis is well-documented, providing valuable insights into its accessibility and purity.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the two building blocks. It is important to note the disparity in available information, with "Ethyl 2-(4-aminophenoxy)acetate" having more published experimental data.
| Parameter | This compound | Ethyl 2-(4-aminophenoxy)acetate |
| Molecular Formula | C₁₄H₁₄N₂O₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 258.27 g/mol | 195.22 g/mol |
| CAS Number | 1415719-23-1 | 20485-36-3 |
| Reported Purity | Not specified in literature | "very pure crystals"[1], "Min. 95%" (commercial source)[2] |
| Reported Overall Yield | Not available in literature | Good[1] |
Experimental Protocols
A detailed experimental protocol for the synthesis of "Ethyl 2-(4-aminophenoxy)acetate" has been reported and is presented below.[1] No detailed, peer-reviewed synthesis protocol is currently available for "this compound."
Synthesis of Ethyl 2-(4-aminophenoxy)acetate
The synthesis of "Ethyl 2-(4-aminophenoxy)acetate" is typically achieved in a two-step process starting from p-nitrophenol.
Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
-
A mixture of p-nitrophenol (0.01 mol), anhydrous K₂CO₃ (0.02 mol) in dry acetone (20 mL) is refluxed with stirring for 20 minutes.
-
Ethyl 2-bromoacetate (0.01 mol) and a catalytic amount of potassium iodide are added to the mixture.
-
The reaction mixture is refluxed for 8 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction is filtered while hot, and the filtrate is concentrated to yield the intermediate, ethyl 2-(4-nitrophenoxy)acetate.
Step 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate
-
The crude ethyl 2-(4-nitrophenoxy)acetate from Step 1 is dissolved in a mixture of ethanol and water.
-
Ammonium chloride (NH₄Cl) is added, followed by the portion-wise addition of iron powder (Fe).
-
The mixture is refluxed for 4 hours.
-
Upon completion, the hot reaction mixture is filtered to remove the iron salts.
-
The filtrate is concentrated, and the product is extracted with ethyl acetate.
-
The organic layer is dried and concentrated to yield "Ethyl 2-(4-aminophenoxy)acetate" as very pure crystals.[1]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflow for "Ethyl 2-(4-aminophenoxy)acetate."
Caption: Synthetic pathway for Ethyl 2-(4-aminophenoxy)acetate.
Logical Relationships and Considerations
The choice between these building blocks will depend on the specific goals of the research project. The following diagram outlines some key considerations.
References
A Comparative Guide to the Pharmacokinetic Properties of Novel Ethyl 2-(4-aminophenoxy)isonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic profiles of newly synthesized derivatives of Ethyl 2-(4-aminophenoxy)isonicotinate. The objective of this document is to present a comparative analysis of these compounds against a standard therapeutic agent, providing essential data to guide further research and development. The information herein is supported by established experimental protocols to ensure reproducibility and methodological transparency.
Introduction
This compound and its analogues represent a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3][4] The pharmacokinetic properties of these molecules, which encompass their absorption, distribution, metabolism, and excretion (ADME), are critical determinants of their therapeutic efficacy and safety.[5][6][7] This guide focuses on a comparative analysis of two novel derivatives, designated as Derivative A and Derivative B, against a well-characterized comparator drug. The aim is to provide a clear, data-driven assessment of their drug-like properties to inform lead optimization and candidate selection.[8][9]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Derivative A, Derivative B, and the Comparator Drug, obtained from a series of in vitro and in vivo assays.[10][11][12] These parameters provide a quantitative basis for comparing the developability of these compounds.
| Parameter | Derivative A | Derivative B | Comparator Drug | Assay Type |
| Physicochemical Properties | ||||
| Aqueous Solubility (µM) | 75 | 150 | 200 | Thermodynamic Solubility |
| LogD at pH 7.4 | 2.8 | 2.2 | 1.9 | Shake-flask method |
| Absorption & Permeability | ||||
| Caco-2 Permeability (10⁻⁶ cm/s) | 8.5 | 12.1 | 15.3 | Caco-2 cell monolayer assay |
| Efflux Ratio | 1.8 | 1.2 | 1.1 | Caco-2 with P-gp inhibitor |
| Metabolism | ||||
| Liver Microsomal Stability (t½, min) | 45 | 90 | 120 | Human liver microsomes |
| CYP450 Inhibition (IC₅₀, µM) | > 50 (for major isoforms) | > 50 (for major isoforms) | > 50 (for major isoforms) | Recombinant CYP enzymes |
| Distribution | ||||
| Plasma Protein Binding (%) | 92 | 85 | 80 | Rapid Equilibrium Dialysis |
| Blood-to-Plasma Ratio | 1.1 | 0.9 | 1.0 | In vitro incubation |
| In Vivo Pharmacokinetics (Rat) | ||||
| Oral Bioavailability (%) | 35 | 60 | 75 | Oral vs. IV dosing |
| Half-life (t½, hours) | 4 | 8 | 10 | Plasma concentration-time profiling |
| Cmax (ng/mL) | 850 | 1500 | 2000 | Plasma concentration-time profiling |
| Tmax (hours) | 1.5 | 2.0 | 1.0 | Plasma concentration-time profiling |
| AUC (ng·h/mL) | 4200 | 9800 | 15000 | Plasma concentration-time profiling |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate the replication of these findings.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of the test compounds by cytochrome P450 enzymes in human liver microsomes.
Materials:
-
Test compounds (Derivative A, Derivative B, Comparator Drug)
-
Human Liver Microsomes (pooled, 0.5 mg/mL)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
LC-MS/MS system
Procedure:
-
A stock solution of each test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
The incubation mixture is prepared in phosphate buffer containing human liver microsomes and the test compound at a final concentration of 1 µM.
-
The mixture is pre-warmed at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is quenched by adding an equal volume of cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
The natural logarithm of the percentage of the compound remaining is plotted against time, and the slope of the linear regression is used to calculate the in vitro half-life (t½).
Protocol 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile (including bioavailability, half-life, Cmax, Tmax, and AUC) of the test compounds following oral and intravenous administration in rats.[13]
Materials:
-
Test compounds (formulated for oral and IV administration)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing vehicles (e.g., saline for IV, a suspension for oral)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Rats are fasted overnight prior to dosing.
-
A cohort of rats is administered the test compound intravenously via the tail vein at a dose of 2 mg/kg.
-
A separate cohort of rats is administered the test compound orally via gavage at a dose of 10 mg/kg.
-
Blood samples (approximately 0.2 mL) are collected from the saphenous vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of the test compound in plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[13]
Visualizations
Workflow for Pharmacokinetic Evaluation
The following diagram illustrates the general workflow for evaluating the pharmacokinetic properties of a new chemical entity, from initial in vitro screening to in vivo studies.
Caption: A typical workflow for pharmacokinetic evaluation in drug discovery.
Signaling Pathway of Drug Metabolism
The following diagram illustrates a simplified signaling pathway for the metabolism of a xenobiotic compound by Cytochrome P450 enzymes in a hepatocyte.
Caption: Simplified pathway of drug metabolism in a liver cell.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Pharmaceuticals | Special Issue : Heterocyclic Compounds and Their Application in Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. coleparmer.com [coleparmer.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 12. admescope.com [admescope.com]
- 13. In vivo pharmacokinetic study [bio-protocol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
